molecular formula C11H8N2O B1307271 2-(Pyrimidin-5-yl)benzaldehyde CAS No. 640769-71-7

2-(Pyrimidin-5-yl)benzaldehyde

Cat. No.: B1307271
CAS No.: 640769-71-7
M. Wt: 184.19 g/mol
InChI Key: JPSJBEALHNYNBL-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-5-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-7-9-3-1-2-4-11(9)10-5-12-8-13-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSJBEALHNYNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396710
Record name 2-(pyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640769-71-7
Record name 2-(pyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Pyrimidin-5-yl)benzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 640769-71-7

This technical guide provides a comprehensive overview of 2-(Pyrimidin-5-yl)benzaldehyde, a versatile building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and applications, with a focus on its role as a temporary directing group in C-H functionalization.

Core Properties and Specifications

This compound is a solid, typically appearing as a powder or chunks.[1] Its core chemical and physical properties are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference(s)
CAS Number 640769-71-7
Molecular Formula C₁₁H₈N₂O[1]
Molecular Weight 184.19 g/mol [1]
Physical Form Powder or chunks[1]
Melting Point 119-120 °C[1]
Storage Temperature -20°C[1]
SMILES String n1cncc(c1)c2c(cccc2)C=O[1]
InChI Key JPSJBEALHNYNBL-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a pyrimidine derivative and a benzaldehyde derivative.

General Experimental Protocol: Suzuki-Miyaura Coupling

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 5-bromopyrimidine 5-bromopyrimidine Reaction_Vessel Reaction Mixture 5-bromopyrimidine->Reaction_Vessel 2-formylphenylboronic_acid 2-formylphenylboronic_acid 2-formylphenylboronic_acid->Reaction_Vessel Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Dioxane/H₂O Solvent->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Product This compound Workup->Product

Caption: Generalized Suzuki-Miyaura coupling workflow.

Methodology:

  • Reactant Preparation: In a reaction vessel, 5-bromopyrimidine and 2-formylphenylboronic acid are combined.

  • Catalyst and Reagent Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, typically an aqueous solution of potassium carbonate, are added to the mixture.[3]

  • Solvent: A suitable solvent system, often a mixture of dioxane and water, is used to dissolve the reactants.[3]

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere for a specified period until completion, which is monitored by techniques like Thin Layer Chromatography (TLC).[3]

  • Workup and Purification: Upon completion, the reaction is cooled, and an aqueous workup is performed to extract the product. The crude product is then purified, typically by column chromatography, to yield pure this compound.

Application as a Temporary Directing Group

A significant application of this compound is its use as a temporary directing group (TDG) to facilitate meta-selective C-H functionalization of amine-substituted compounds.[1] This strategy avoids the need for covalent installation and subsequent removal of a directing group, thus improving synthetic efficiency.

Experimental Protocol: Meta-C-H Arylation of Benzylamines

While a detailed protocol specifying this compound as the TDG is not available, the following is a generalized procedure for the meta-C-H arylation of benzylamines using a transient mediator strategy.[4][5][6]

Diagram of the Catalytic Cycle:

G cluster_cycle Catalytic Cycle for meta-C-H Arylation Start Pd(II) Catalyst Coordination Coordination with Benzylamine and TDG Start->Coordination Ortho_Palladation ortho-C-H Activation (Palladacycle Formation) Coordination->Ortho_Palladation Mediator_Insertion Norbornene Insertion Ortho_Palladation->Mediator_Insertion Arylation Reaction with Aryl Halide Mediator_Insertion->Arylation Reductive_Elimination Reductive Elimination of meta-Arylated Product Arylation->Reductive_Elimination Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Product meta-Arylated Benzylamine Reductive_Elimination->Product Catalyst_Regeneration->Start Benzylamine Benzylamine Benzylamine->Coordination TDG This compound TDG->Coordination Aryl_Halide Aryl_Halide Aryl_Halide->Arylation

Caption: Generalized catalytic cycle for meta-C-H arylation.

Methodology:

  • Reaction Setup: In a reaction vessel, the benzylamine substrate, an aryl iodide or bromide, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a pyridine-based ligand), and a transient mediator such as norbornene are combined in a suitable solvent.[5][6] this compound is added to act as the TDG.

  • In Situ Imine Formation: The benzylamine reacts reversibly with this compound to form an imine in situ. This imine serves as the directing group.

  • Catalytic Cycle:

    • The palladium catalyst coordinates to the imine.

    • Ortho-C-H activation occurs, forming a palladacycle.

    • The transient mediator (norbornene) inserts into the palladium-carbon bond.

    • The aryl halide undergoes oxidative addition to the palladium center.

    • Reductive elimination occurs, forming the meta-arylated product and regenerating the palladium catalyst.[4][5]

  • Hydrolysis and Product Isolation: The imine of the product is hydrolyzed during the aqueous workup, releasing the meta-functionalized benzylamine. The product is then purified using standard techniques.

Relevance in Drug Discovery and Signaling Pathways

The pyrimidine scaffold is a well-established pharmacophore in drug discovery, known to interact with a variety of biological targets.[7][8] Derivatives of pyrimidine are known to act as inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinases (MAPK), which are often dysregulated in cancer.[9][][11][12][13]

While direct studies linking this compound to specific signaling pathways are not prevalent in the reviewed literature, its role as a key synthetic intermediate suggests its potential in the development of kinase inhibitors. The general mechanism of action for pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing phosphorylation and downstream signaling.

Conceptual EGFR Inhibition Pathway:

G cluster_pathway Conceptual EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Pyrimidine-based Inhibitor (conceptual) Inhibitor->Dimerization Inhibition Inhibition

Caption: Conceptual inhibition of EGFR signaling.

This guide highlights the significance of this compound as a valuable chemical entity for synthetic and medicinal chemists. Further research into its direct biological activities and the development of specific, optimized protocols for its synthesis and application will undoubtedly expand its utility in the creation of novel therapeutics and functional materials.

References

2-(Pyrimidin-5-yl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Pyrimidin-5-yl)benzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key building block in medicinal chemistry and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a bicyclic aromatic compound composed of a pyrimidine ring attached to a benzaldehyde moiety. Its chemical identity is well-established through various analytical techniques.

Below is a summary of its key molecular and physical properties:

PropertyValueReference(s)
Molecular Formula C₁₁H₈N₂O[1]
Molecular Weight 184.19 g/mol [1]
CAS Number 640769-71-7[1]
Appearance White to off-white solid
Melting Point 119-120 °C
Storage Store at 0-8°C, under inert gas (e.g., Argon)

Synthesis Methodology

The synthesis of aryl-substituted pyrimidines like this compound is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction facilitates the formation of a carbon-carbon bond between a boronic acid and a halide.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromopyrimidine

  • 2-Formylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., a mixture of dimethoxyethane and water, or toluene)

Procedure:

  • In a reaction vessel, dissolve 5-bromopyrimidine and 2-formylphenylboronic acid in the chosen solvent system.

  • Add the base to the mixture.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (typically reflux) and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove inorganic salts and the catalyst. This typically involves partitioning the mixture between an organic solvent and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions pyrimidine 5-Bromopyrimidine product This compound pyrimidine->product + boronic_acid 2-Formylphenylboronic Acid boronic_acid->product + catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product

Generalized Suzuki-Miyaura reaction for synthesis.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in various fields of chemical research.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The unique structure of this compound, featuring both an aldehyde and a pyrimidine moiety, makes it a valuable building block for the synthesis of more complex molecules. It serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[2][3][4] Researchers utilize this compound to construct diverse molecular scaffolds for screening and development of new therapeutic agents and crop protection products.

Temporary Directing Group in C-H Functionalization

A notable application of this compound is its use as a temporary directing group (TDG) to facilitate metal-catalyzed C-H functionalization.[5] In this role, it can act as a co-catalyst to control the site selectivity of reactions on a target molecule. This approach simplifies the process of C-H functionalization by avoiding the need for additional synthetic steps to install and subsequently remove a covalently bonded directing group.

CH_Functionalization target Target Molecule (e.g., Amine-substituted compound) functionalization Site-selective C-H Functionalization target->functionalization tdg This compound (Temporary Directing Group) tdg->functionalization Directs reaction metal_catalyst Metal Catalyst metal_catalyst->functionalization functionalized_product Functionalized Target Molecule functionalization->functionalized_product regenerated_tdg Regenerated TDG functionalization->regenerated_tdg Is released

Role in C-H functionalization.
Biochemical Research

This compound is also employed in biochemical research, particularly in studies related to enzyme inhibition and receptor binding.[2] Its ability to form derivatives allows for the exploration of structure-activity relationships, which is crucial for understanding disease pathways and developing targeted therapies.

While specific signaling pathways directly modulated by this compound are not extensively documented in the provided search results, its derivatives are investigated for their potential to interact with various biological targets. For instance, pyrimidine-based compounds have been explored as inhibitors of kinases such as ERK1/2, which are key components of signaling cascades like the RAS/RAF/MEK/ERK pathway.[6] Inhibition of such pathways is a critical strategy in cancer therapy.

It is important to note that while this compound is a valuable tool, further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.

References

Spectral Data of 2-(Pyrimidin-5-yl)benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Pyrimidin-5-yl)benzaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzaldehyde moiety substituted with a pyrimidine ring, makes it a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a summary of the available spectral data for this compound, which is crucial for its identification, characterization, and quality control in research and development.

Molecular Structure and Properties:

  • Chemical Formula: C₁₁H₈N₂O

  • Molecular Weight: 184.19 g/mol

  • Appearance: Typically a solid, powder, or chunks.[1]

  • Melting Point: 119-120 °C

Spectroscopic Data

A comprehensive analysis of this compound relies on several key spectroscopic techniques to elucidate its structure and purity. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The absence of this critical information in published literature prevents the compilation of the requested in-depth technical guide with verifiable quantitative data and detailed experimental methodologies.

Predicted Spectral Characteristics

While experimentally obtained data is unavailable, general principles of spectroscopy allow for the prediction of the expected spectral features of this compound. These predictions can serve as a preliminary guide for researchers who may synthesize or acquire this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzene and pyrimidine rings, as well as the aldehydic proton.

  • Aldehydic Proton (-CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Pyrimidine Ring Protons: The protons on the pyrimidine ring are expected to appear as singlets or doublets, likely in the range of δ 8.5-9.5 ppm.

  • Benzene Ring Protons: The four protons on the substituted benzene ring will likely exhibit complex splitting patterns (multiplets) in the aromatic region of δ 7.0-8.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A characteristic peak for the aldehyde carbonyl carbon is expected to be observed far downfield, around δ 190-200 ppm.

  • Aromatic and Heteroaromatic Carbons: The carbon atoms of the benzene and pyrimidine rings would resonate in the typical aromatic region of δ 120-160 ppm.

IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1715 cm⁻¹.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ would indicate the C-H stretching vibrations of the aromatic rings.

  • C=N and C=C Stretches (Aromatic/Heteroaromatic): Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

MS (Mass Spectrometry)

Mass spectrometry would confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of this compound (184.19). Fragmentation patterns would provide further structural information.

Experimental Workflow for Spectral Data Acquisition

The following diagram illustrates a generalized workflow for obtaining the spectral data for a chemical compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification QC Purity & Identity Confirmation Purification->QC NMR NMR Spectroscopy (1H, 13C) QC->NMR Sample Preparation IR Infrared (IR) Spectroscopy QC->IR Sample Preparation MS Mass Spectrometry (MS) QC->MS Sample Preparation NMR_Data NMR Data Analysis NMR->NMR_Data IR_Data IR Spectrum Interpretation IR->IR_Data MS_Data MS Data Analysis MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While this compound is a commercially available compound with significant potential in scientific research, a comprehensive and publicly accessible repository of its experimental spectral data (NMR, IR, and MS) is currently lacking. The predicted spectral characteristics provided herein offer a theoretical framework for researchers. However, for definitive structural confirmation and quality assessment, it is imperative that experimental data be acquired and, ideally, published in the scientific literature to support future research endeavors. Researchers synthesizing or using this compound are encouraged to perform thorough spectroscopic analysis and report their findings to the scientific community.

References

2-(Pyrimidin-5-yl)benzaldehyde: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(Pyrimidin-5-yl)benzaldehyde (CAS No. 640769-71-7). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe management of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] The compound is a combustible solid[1].

GHS Hazard Statements:

  • H302: Harmful if swallowed[1][2][3]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₁H₈N₂O[4]
Molecular Weight 184.19 g/mol [4]
Appearance White to off-white solid; powder or chunks[1][2]
Melting Point 119-120 °C[1][2]
Boiling Point 375.8±35.0 °C (Predicted)[2]
Density 1.205±0.06 g/cm³ (Predicted)[2]
Storage Temperature -20°C or under inert gas (nitrogen or Argon) at 2-8°C[1][2]

Safe Handling and Storage Protocols

Engineering Controls
  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[6]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid breathing dust.

  • Do not eat, drink, or smoke in the work area.[7]

  • Wash hands thoroughly after handling.[7]

  • Keep away from heat, sparks, and open flames.[7]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

  • Recommended storage is at -20°C or under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2]

  • Keep away from strong oxidizing agents, strong reducing agents, and strong bases.[3]

Emergency Procedures

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.[6][7]

  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]

  • If in Eyes: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

  • Specific Hazards: The compound is combustible and may explode when heated.[7] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as required.[7] Ensure adequate ventilation. Remove all sources of ignition.[7]

  • Environmental Precautions: Prevent the product from entering drains.

  • Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be disposed of as hazardous waste.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal a Assess Hazards & Risks b Review Safety Data Sheet a->b c Select & Inspect PPE b->c d Ensure Engineering Controls are Functional c->d e Work in Ventilated Area d->e Proceed to Handling f Wear Appropriate PPE e->f g Handle with Care to Avoid Contact & Dust f->g h Store Properly in a Cool, Dry, Ventilated Area g->h o Collect Waste in Labeled Container g->o Generate Waste i Exposure Occurs h->i Potential Exposure l Spill Occurs h->l Potential Spill j Follow First Aid Procedures i->j k Seek Medical Attention j->k m Contain & Clean Up Spill Safely l->m n Dispose of Waste Properly m->n p Follow Institutional Disposal Protocols o->p

Caption: Safe Handling and Emergency Response Workflow.

References

De Novo Pyrimidine Synthesis: A Technical Guide for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The de novo synthesis of pyrimidines is a fundamental and highly conserved metabolic pathway essential for the production of nucleotides required for DNA, RNA, and glycoprotein synthesis, as well as cellular membrane constituents. This pathway's heightened activity in rapidly proliferating cells, such as cancer cells and activated lymphocytes, establishes it as a critical target for therapeutic intervention in oncology, immunology, and infectious diseases. This technical guide provides an in-depth overview of the core pathway, its regulation, key enzymatic players, and quantitative parameters. Furthermore, it details established experimental protocols for the characterization of pathway enzymes and presents logical diagrams to visualize the intricate molecular processes.

Introduction

Pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine triphosphate (CTP), are indispensable for a myriad of biological processes. While salvage pathways recycle existing pyrimidines, the de novo pathway constructs the pyrimidine ring from simple precursors: bicarbonate, glutamine, and aspartate.[1] This energy-intensive process is tightly regulated to meet the metabolic demands of the cell, particularly during phases of rapid growth and division.[2] Understanding the molecular intricacies of this pathway is paramount for developing targeted therapies that can selectively disrupt nucleotide metabolism in pathological conditions.

The Core Pathway: From Bicarbonate to Uridine Monophosphate (UMP)

The de novo synthesis of UMP in mammals is a six-step enzymatic cascade. The first three reactions are catalyzed by a single multifunctional cytosolic protein known as CAD , which comprises Carbamoyl Phosphate Synthetase II, Aspartate Transcarbamoylase, and Dihydroorotase. The fourth step is catalyzed by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) . The final two steps are catalyzed by another bifunctional cytosolic protein, UMP Synthase (UMPS) , which contains the activities of Orotate Phosphoribosyltransferase and OMP Decarboxylase.[3]

The overall pathway is as follows:

  • Carbamoyl Phosphate Synthesis : The pathway initiates in the cytosol with the ATP-dependent synthesis of carbamoyl phosphate from glutamine and bicarbonate, catalyzed by Carbamoyl Phosphate Synthetase II (CPSII).[2] This is the primary regulated and rate-limiting step in animals.[3]

  • Carbamoyl Aspartate Formation : Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate.[4]

  • Ring Closure : Dihydroorotase (DHOase) facilitates the intramolecular cyclization of N-carbamoyl-L-aspartate via dehydration to form L-dihydroorotate.[1]

  • Oxidation to Orotate : Dihydroorotate is transported into the mitochondria, where Dihydroorotate Dehydrogenase (DHODH), an enzyme associated with the inner mitochondrial membrane, oxidizes it to orotate.[3]

  • OMP Formation : Orotate is then transported back to the cytosol, where Orotate Phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate moiety from 5-phosphoribosyl-1-pyrophosphate (PRPP) to form orotidine 5'-monophosphate (OMP).[5]

  • UMP Synthesis : Finally, OMP Decarboxylase (OMPDC) catalyzes the decarboxylation of OMP to yield the first pyrimidine nucleotide, uridine 5'-monophosphate (UMP).[6]

UMP is subsequently phosphorylated to UDP and UTP, and UTP can be aminated by CTP synthase to produce CTP, balancing the cellular pyrimidine pools.[7]

de_novo_pyrimidine_synthesis De Novo Pyrimidine Synthesis Pathway cluster_CAD CAD Complex (Cytosol) cluster_UMPS UMPS Complex (Cytosol) cluster_Mito Mitochondrion sub Bicarbonate + Glutamine + 2 ATP cp Carbamoyl Phosphate sub->cp 2 ADP + Pi + Glutamate ca N-Carbamoyl-L-aspartate cp->ca asp Aspartate dho L-Dihydroorotate ca->dho oro Orotate dho->oro NAD+ -> NADH omp Orotidine 5'-Monophosphate (OMP) oro->omp prpp PRPP ump Uridine 5'-Monophosphate (UMP) omp->ump CO2 cps2 Carbamoyl Phosphate Synthetase II (CPSII) atcase Aspartate Transcarbamoylase (ATCase) dhoase Dihydroorotase (DHOase) dhodh Dihydroorotate Dehydrogenase (DHODH) oprt Orotate Phosphoribosyltransferase (OPRT) ompdc OMP Decarboxylase (OMPDC)

Caption: The mammalian de novo pyrimidine synthesis pathway.

Regulation of the Pathway

The synthesis of pyrimidines is meticulously regulated to match cellular needs, primarily through allosteric control of the CAD protein.

  • Allosteric Regulation : The CPSII domain of CAD is the principal regulatory point. It is allosterically activated by ATP and PRPP, signaling energy availability and a need for nucleotide synthesis. Conversely, the end-product UTP acts as a feedback inhibitor, binding to an allosteric site on CPSII to downregulate the pathway when pyrimidine levels are sufficient.[5][8] The ATCase domain is also subject to allosteric inhibition by CTP.[8]

  • Transcriptional and Post-Translational Regulation : The pathway is also regulated by signaling cascades linked to cell proliferation. The Mitogen-Activated Protein Kinase (MAPK) pathway can phosphorylate CAD, which enhances its sensitivity to the activator PRPP and reduces its inhibition by UTP, thereby promoting pyrimidine synthesis to support cell growth.[9][10] Conversely, Protein Kinase A (PKA) can phosphorylate CAD, which can antagonize the MAPK-mediated activation.[11]

CAD_Regulation Regulation of the CAD Enzyme Complex cad CAD Enzyme (CPSII Domain) pathway De Novo Pyrimidine Synthesis cad->pathway Catalyzes rate- limiting step utp UTP (End Product) utp->cad Allosteric Inhibition atp ATP atp->cad Allosteric Activation prpp PRPP prpp->cad Allosteric Activation mapk MAP Kinase (Growth Signal) mapk->cad Phosphorylation (Activation) pka Protein Kinase A pka->cad Phosphorylation (Inhibition)

Caption: Allosteric and phosphorylation-based regulation of the CAD protein.

Quantitative Data: Enzyme Kinetic Parameters

The efficiency and substrate affinity of the pathway's enzymes are critical determinants of its overall flux. While comprehensive kinetic data for all human enzymes are dispersed throughout the literature, the following table summarizes key available parameters.

Enzyme DomainOrganism/SourceSubstrateK_m (µM)Reference
Carbamoyl Phosphate Synthetase II (CPSII) MammalianNH₃ (at low ATP)26[12]
MammalianNH₃ (at high ATP)166[12]
MammalianBicarbonate1400[12]
Aspartate Transcarbamoylase (ATCase) E. coliCarbamoyl Phosphate~4800[2]
E. coliAspartateVaries with effectors[2]
Dihydroorotase (DHOase) Data not readily available for human enzymeDihydroorotate--
Dihydroorotate Dehydrogenase (DHODH) Human (Wild-Type)DihydroorotateReported in various studies[9]
Orotate Phosphoribosyltransferase (OPRT) P. falciparum (fused)PRPP9.3[7]
OMP Decarboxylase (OMPDC) YeastOMPVaries with conditions[13]

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition, and presence of allosteric effectors). The values presented are for comparative purposes.

Experimental Protocols

Characterizing the activity and inhibition of the de novo pyrimidine synthesis enzymes is crucial for basic research and drug discovery. Below are detailed methodologies for key enzymes in the pathway.

Assay for Dihydroorotate Dehydrogenase (DHODH) Activity

This protocol describes a continuous spectrophotometric assay to determine the in vitro activity of human DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[6][14]

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotate (DHO) stock solution (e.g., 10 mM in DMSO)

  • Coenzyme Q10 (CoQ10) stock solution (e.g., 10 mM in DMSO)

  • 2,6-dichloroindophenol (DCIP) stock solution (e.g., 2.5 mM in Assay Buffer)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation : Prepare working solutions of DHO, CoQ10, and DCIP in Assay Buffer. Dilute the recombinant human DHODH enzyme to a suitable working concentration (e.g., 20 nM) in Assay Buffer.

  • Assay Setup : In a 96-well plate, add 2 µL of the test inhibitor (dissolved in DMSO) or DMSO alone for control wells.

  • Add 178 µL of the diluted DHODH enzyme solution to each well.

  • Incubate the plate at room temperature (e.g., 25°C) for 15-30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation : Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. To achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in a 200 µL reaction volume, this mix should be concentrated accordingly.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement : Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes. The rate of decrease in absorbance corresponds to the rate of DCIP reduction and thus DHODH activity.

  • Data Analysis : Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

DHODH_Assay_Workflow Experimental Workflow for DHODH Inhibition Assay prep 1. Prepare Reagents (Buffer, DHODH, DHO, DCIP, CoQ10, Inhibitor) plate 2. Plate Setup (96-well) - Add 2 µL Inhibitor or DMSO prep->plate add_enzyme 3. Add 178 µL DHODH Enzyme Solution plate->add_enzyme preincubate 4. Pre-incubate Plate (15-30 min at 25°C) add_enzyme->preincubate initiate 5. Initiate Reaction - Add 20 µL Reaction Mix (DHO, DCIP, CoQ10) preincubate->initiate measure 6. Measure Absorbance (Decrease at 600-650 nm over time) initiate->measure analyze 7. Data Analysis - Calculate Initial Velocity - Determine % Inhibition and IC50 measure->analyze

Caption: Workflow for a spectrophotometric DHODH enzymatic inhibition assay.

Assay for Aspartate Transcarbamoylase (ATCase) Activity

This protocol details a colorimetric method to measure ATCase activity by quantifying the product, N-carbamoyl-L-aspartate.[2][11]

Materials:

  • Source of ATCase enzyme (e.g., purified CAD protein or cell lysate)

  • Assay Buffer: e.g., 50 mM Tris-acetate, pH 8.3

  • Carbamoyl phosphate stock solution (e.g., 50 mM, prepare fresh)

  • Aspartate stock solution (e.g., 50 mM)

  • Color Mix: 1 part 0.5% antipyrine, 2 parts 0.8% monooxime in 5 M H₂SO₄

  • 5% Acetic Acid

  • Water bath (37°C and 60°C)

  • Spectrophotometer

Procedure:

  • Reaction Setup : In culture tubes, prepare the reaction mixture containing Assay Buffer, a saturating concentration of one substrate (e.g., 4.8 mM carbamoyl phosphate), and the enzyme source.[2]

  • Equilibrate the tubes in a 37°C water bath for 5 minutes.

  • Reaction Initiation : Start the reaction by adding the second substrate (aspartate) to a final desired concentration.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching : Stop the reaction by adding 1 mL of 5% acetic acid.

  • Color Development : Add 2 mL of the Color Mix to each tube.

  • Incubate the tubes in a 60°C water bath for 60 minutes to allow for color development.

  • Cool the tubes to room temperature.

  • Measurement : Measure the absorbance of the solution at 466 nm.

  • Quantification : Calculate the concentration of N-carbamoyl-L-aspartate produced using a standard curve prepared with known concentrations of the product. Express enzyme activity in terms of product formed per unit time per amount of protein.

Assay for OMP Decarboxylase (OMPDC) Activity

This protocol outlines a continuous spectrophotometric assay based on the change in absorbance as OMP is converted to UMP.[6]

Materials:

  • Source of OMPDC enzyme (e.g., purified UMPS protein or cell lysate)

  • Assay Buffer: 30 mM Tris-HCl, pH 8.0 at 30°C

  • Magnesium Chloride (MgCl₂) solution (e.g., 75 mM)

  • Orotidine 5'-Monophosphate (OMP) stock solution (e.g., 18 mM, prepare fresh)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Assay Mix Preparation : In a quartz cuvette, combine 2.50 mL of Assay Buffer, 0.30 mL of MgCl₂ solution, and 0.10 mL of OMP solution.

  • Equilibration : Mix by inversion and place the cuvette in the spectrophotometer, thermostatted to 30°C. Monitor the absorbance at 295 nm until a stable baseline is achieved.

  • Blank Measurement : For the blank cuvette, add 0.10 mL of deionized water, mix, and record the change in absorbance at 295 nm for approximately 5 minutes.

  • Reaction Initiation : For the test cuvette, initiate the reaction by adding 0.10 mL of the OMPDC enzyme solution (e.g., containing 3-6 units).

  • Measurement : Immediately mix by inversion and record the decrease in absorbance at 295 nm for approximately 5 minutes.

  • Data Analysis : Determine the maximum linear rate of absorbance decrease per minute (ΔA₂₉₅/min) for both the test and blank samples. Subtract the blank rate from the test rate. Calculate the enzyme activity using the molar extinction coefficient for the reaction at this wavelength and pH.

Therapeutic Targeting and Future Directions

The dependence of rapidly proliferating cells on de novo pyrimidine synthesis has made its enzymes attractive targets for drug development.

  • DHODH Inhibitors : Leflunomide and its active metabolite Teriflunomide are approved for the treatment of rheumatoid arthritis. Brequinar is an investigational DHODH inhibitor that has been evaluated in various cancers.[2][15]

  • Thymidylate Synthase Inhibitors : 5-Fluorouracil (5-FU), a cornerstone of chemotherapy, is a pro-drug that ultimately inhibits thymidylate synthase, an enzyme downstream of UMP synthesis that is essential for producing thymidine for DNA replication.[2]

Future research will likely focus on developing more selective inhibitors with improved therapeutic indices and exploring combination therapies that target multiple nodes within nucleotide metabolism or synergistic cellular pathways. The detailed understanding of the structure, function, and regulation of the de novo pyrimidine synthesis pathway will continue to be instrumental in these efforts.

Conclusion

The de novo pyrimidine synthesis pathway is a highly regulated and essential metabolic process. Its enzymes, particularly the multifunctional proteins CAD and UMPS and the mitochondrial enzyme DHODH, represent critical control points and validated therapeutic targets. The technical information and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate this vital pathway, paving the way for new discoveries and innovative therapeutic strategies.

References

The Diverse Biological Activities of Pyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, underpinning the structure of numerous biologically active compounds. Its prevalence in natural molecules like nucleic acids and synthetic drugs highlights its remarkable versatility and therapeutic potential. This technical guide provides a comprehensive review of the diverse biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways.

Anticancer Activity

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like protein kinases to the disruption of microtubule dynamics.

A significant number of pyrimidine-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2] For instance, pyrimidine derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose aberrant activation drives the growth of several cancers.[3] Other important kinase targets include Cyclin-Dependent Kinases (CDKs), such as CDK4 and CDK6, which are key regulators of the cell cycle, and non-receptor tyrosine kinases like Src and Focal Adhesion Kinase (FAK), which are involved in cell motility and invasion.[4][5]

Beyond kinase inhibition, some pyrimidine derivatives exert their anticancer effects by interfering with microtubule polymerization, a critical process for cell division.

Quantitative Anticancer Data

The anticancer efficacy of various pyrimidine derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected pyrimidine derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrileCompound 10bHepG20.00829[3]
Pyrimidine-5-carbonitrileCompound 10bA549-[3]
Pyrimidine-5-carbonitrileCompound 10bMCF-7-[3]
Pyrido[2,3-d]pyrimidineCompound 15jU9370.012[6]

Note: This table is a representative sample. The full dataset from the literature is more extensive.

Signaling Pathways in Cancer

The anticancer activity of many pyrimidine derivatives can be attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation. Ligand binding to EGFR triggers a series of downstream events, including the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway

CDK4/6/Rb/E2F Signaling Pathway: The CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor. Free E2F then promotes the transcription of genes required for the G1/S phase transition of the cell cycle.

CDK4_6_Pathway CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes

CDK4/6/Rb/E2F Cell Cycle Pathway

FAK Signaling Pathway: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling, regulating cell adhesion, migration, and survival.[5]

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK activates Src Src FAK->Src recruits p130Cas p130Cas FAK->p130Cas phosphorylates Src->FAK phosphorylates Rac Rac p130Cas->Rac activates Cell_Migration Cell Migration Rac->Cell_Migration

FAK Signaling in Cell Migration

Src Kinase Signaling Pathway: Src is another non-receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and metastasis.[7]

Src_Signaling RTKs Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTKs->Src activate FAK_Src FAK/Src Complex Src->FAK_Src STAT3 STAT3 Src->STAT3 PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Metastasis Invasion & Metastasis FAK_Src->Metastasis Proliferation Proliferation & Survival STAT3->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation MTT_Workflow A Seed cells in 96-well plate B Treat with pyrimidine derivatives A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F MIC_Workflow A Prepare serial dilutions of pyrimidine derivatives in broth B Inoculate with standardized microbial suspension A->B C Incubate B->C D Observe for visible growth (turbidity) C->D E Determine MIC D->E Plaque_Assay_Workflow A Seed host cells in multi-well plates B Infect cells with virus in the presence of pyrimidine derivatives A->B C Overlay with semi-solid medium B->C D Incubate to allow plaque formation C->D E Fix and stain cells D->E F Count plaques and calculate EC50 E->F COX2_Workflow A Prepare reaction mixture with COX-2 enzyme B Add pyrimidine derivative (inhibitor) A->B C Initiate reaction with arachidonic acid B->C D Incubate C->D E Measure product formation (e.g., PGE2) by ELISA or other methods D->E F Calculate % inhibition and IC50 E->F

References

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a "privileged scaffold" in the field of medicinal chemistry.[1][2] Its fundamental role is underscored by its presence in the essential building blocks of life—the nucleobases cytosine, thymine, and uracil—which form the basis of DNA and RNA.[1][3] This inherent biological relevance, combined with its synthetic tractability and versatile physicochemical properties, has made the pyrimidine core a highly fruitful starting point for the development of a vast array of therapeutic agents.[1] The arrangement of its nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating strong, specific interactions with a multitude of biological targets.[1] Consequently, pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to numerous FDA-approved drugs for treating a wide range of diseases.[3][4][5][6]

This guide provides a technical overview of the role of pyrimidine scaffolds in drug discovery, detailing their diverse biological activities, mechanisms of action, and the experimental methodologies used in their development and evaluation.

Diverse Biological Activities of Pyrimidine Derivatives

The structural versatility of the pyrimidine ring has enabled the creation of derivatives with a wide spectrum of therapeutic applications.[7][8] These compounds are prominent in oncology, infectious disease, and inflammatory condition treatments. The major biological activities attributed to pyrimidine-containing molecules include:

  • Anticancer: Pyrimidine derivatives are widely recognized for their potent anticancer properties, acting through various mechanisms such as kinase inhibition and antimetabolite activity.[9][10][11][12]

  • Antiviral: Many antiviral drugs, including foundational anti-HIV therapies, incorporate the pyrimidine scaffold.[3][13][14] They often function by inhibiting viral enzymes essential for replication.[3][14]

  • Antimicrobial (Antibacterial & Antifungal): The pyrimidine nucleus is a key component in various antibacterial and antifungal agents.[5][13][15][16] For example, diaminopyrimidines inhibit bacterial DNA synthesis by targeting dihydrofolate reductase.[13]

  • Anti-inflammatory: Certain pyrimidine derivatives have shown significant anti-inflammatory effects, targeting enzymes and pathways involved in the inflammatory response.[4][17]

  • Cardiovascular: Pyrimidine-based compounds have been developed as antihypertensive agents and for other cardiovascular conditions.[3][10]

  • Central Nervous System (CNS) Activity: The scaffold has been explored for developing agents with anticonvulsant and antidepressant properties.[3][18]

Core Mechanisms of Action and Signaling Pathways

The therapeutic effects of pyrimidine derivatives are achieved by modulating key biological pathways. Their ability to act as bioisosteres for purines allows them to effectively target ATP-binding sites in enzymes, particularly kinases.[2][11]

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cell signaling, and their deregulation is a hallmark of cancer.[2][19] Pyrimidine-based compounds are exceptionally effective as kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival.[1] Many non-small cell lung cancers are driven by activating mutations in EGFR. Pyrimidine-based inhibitors, such as Osimertinib, act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby halting the oncogenic signaling cascade.[20]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Binds to Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Antimetabolite Activity in Chemotherapy

Pyrimidine analogs can mimic endogenous nucleobases and thereby disrupt the synthesis of DNA and RNA.[21] 5-Fluorouracil (5-FU) is a classic example of a pyrimidine-based antimetabolite. Inside the cell, 5-FU is converted into several active metabolites. One of them, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with the enzyme thymidylate synthase, blocking the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis.[21] This leads to DNA damage and apoptosis in rapidly dividing cancer cells.[21]

Dihydrofolate Reductase (DHFR) Inhibition in antimicrobials

The enzyme dihydrofolate reductase (DHFR) is vital for the synthesis of tetrahydrofolate, a cofactor required for producing nucleotides and amino acids. The antibacterial agent Trimethoprim, a diaminopyrimidine, selectively inhibits bacterial DHFR over its human counterpart. This blockage starves the bacteria of essential precursors for DNA, RNA, and protein synthesis, resulting in a bacteriostatic effect.

Quantitative Analysis of Pyrimidine-Based Inhibitors

The potency of drug candidates is determined through rigorous quantitative analysis. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug required to inhibit a biological process by 50%.[1]

Table 1: Comparative Efficacy of EGFR Inhibitors

Osimertinib, a third-generation pyrimidine-based inhibitor, shows superior efficacy against EGFR mutations, including the T790M resistance mutation, compared to first-generation quinazoline-based inhibitors like Erlotinib.[20]

ParameterOsimertinib (Pyrimidine-based)Erlotinib (Quinazoline-based)
Biochemical IC₅₀ (EGFR WT) ~15 nM~2 nM
Biochemical IC₅₀ (EGFR L858R) ~1 nM~2 nM
Biochemical IC₅₀ (EGFR T790M) ~1 nM~200 nM
Cellular IC₅₀ (PC-9, EGFR del19) ~10 nM~5 nM
Cellular IC₅₀ (H1975, L858R/T790M) ~15 nM>5000 nM
Data compiled from multiple sources.[20] IC₅₀ values are indicative and can vary based on assay conditions.

Key Experimental Protocols

The discovery and validation of novel pyrimidine-based therapeutics involve standardized and reproducible experimental procedures.

Synthesis Protocol: The Biginelli Reaction

A classic one-pot, multi-component reaction for synthesizing dihydropyrimidones.

  • Reactants: An aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.

  • Reagents and Conditions: A catalytic amount of acid (e.g., HCl) in a suitable solvent like ethanol.

  • Procedure:

    • Combine equimolar amounts of the aldehyde, β-ketoester, and urea/thiourea in ethanol.

    • Add a few drops of concentrated HCl to catalyze the reaction.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidone.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit a specific protein kinase.

  • Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, test compound (pyrimidine derivative), kinase assay buffer, 384-well plates, and a detection system (e.g., luminescence- or fluorescence-based).

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the pyrimidine inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.[20]

    • Reaction Setup: To the wells of a 384-well plate, add the test compound, the kinase, and the substrate.[20] Include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle only).

    • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.[20]

    • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

    • Detection: Stop the reaction and measure the remaining ATP (e.g., using Kinase-Glo®) or the amount of phosphorylated substrate. The signal is inversely proportional to the kinase activity.

    • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biological Assay Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilute Serially Dilute Pyrimidine Compound in Growth Medium (96-well plate) prep_inoculum->serial_dilute inoculate Inoculate Each Well with Microbial Suspension serial_dilute->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate observe Visually Inspect for Microbial Growth (Turbidity) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end_point End determine_mic->end_point

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria) is prepared to a specific cell density (e.g., McFarland standard).[1]

    • Compound Dilution: The pyrimidine compound is serially diluted (typically 2-fold) in a liquid growth medium (e.g., Mueller-Hinton broth) across the wells of a 96-well microtiter plate.[1]

    • Inoculation: Each well, including a positive control (no compound) and a negative control (no bacteria), is inoculated with the microbial suspension.[1]

    • Incubation: The plate is incubated under conditions suitable for the microorganism's growth (e.g., 37°C for 18-24 hours for most bacteria).[1]

    • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[1]

The Drug Discovery and Development Workflow

The path from a promising scaffold to a clinical candidate is a systematic process of design, synthesis, and evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_clinical Clinical Phase Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS, FBDD) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (Improve Potency, ADME) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval FDA Approval Clinical_Trials->Approval Pyrimidine Pyrimidine Scaffold Pyrimidine->Hit_Gen Core for Library Design

Caption: General workflow for pyrimidine-based drug discovery.

Conclusion

The pyrimidine scaffold continues to be an exceptionally valuable and versatile core structure in medicinal chemistry.[1][3] Its unique combination of biological relevance, favorable physicochemical properties, and synthetic accessibility ensures its enduring role in the discovery of novel therapeutic agents.[1][7] As our understanding of complex disease pathways deepens, the systematic application of rational design, robust synthetic methodologies, and detailed biological evaluation will continue to unlock the full therapeutic potential of this remarkable heterocyclic system, paving the way for the next generation of innovative medicines.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrimidinyl Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidinyl benzaldehydes represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique molecular architecture, featuring a pyrimidine ring appended to a benzaldehyde moiety, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the discovery and history of pyrimidinyl benzaldehydes, detailing the evolution of their synthesis, key experimental protocols, and their burgeoning role in drug discovery, particularly as kinase inhibitors.

A Historical Perspective: From Classical Reactions to Modern Coupling

The story of pyrimidinyl benzaldehydes is intrinsically linked to the broader history of pyrimidine synthesis. While the direct synthesis of pyrimidinyl benzaldehydes is a more recent development, the foundational chemistry dates back to the late 19th century.

A pivotal moment in pyrimidine chemistry was the discovery of the Biginelli reaction in 1893 by the Italian chemist Pietro Biginelli. This one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides a straightforward route to dihydropyrimidinones, which can be further modified to create a variety of pyrimidine derivatives. This reaction laid the groundwork for the synthesis of a vast library of pyrimidine-containing compounds, some of which would later involve benzaldehyde derivatives.

The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling , revolutionized the synthesis of biaryl compounds, including pyrimidinyl benzaldehydes. This palladium-catalyzed reaction allows for the direct and efficient coupling of a pyrimidine halide with a formylphenylboronic acid, offering a highly modular and versatile approach to these target molecules. The development of sophisticated ligands and reaction conditions has further expanded the scope and efficiency of this method, making it a cornerstone in the contemporary synthesis of pyrimidinyl benzaldehydes.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of pyrimidinyl benzaldehydes is primarily achieved through two robust and widely adopted methods: the Biginelli reaction and the Suzuki-Miyaura coupling.

The Biginelli Reaction and its Modifications

The Biginelli reaction offers a convergent approach to pyrimidine scaffolds that can be subsequently functionalized to yield pyrimidinyl benzaldehydes.

General Experimental Protocol for the Biginelli Reaction:

A mixture of a substituted benzaldehyde (1 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) is heated in a suitable solvent (e.g., ethanol) in the presence of a catalytic amount of acid (e.g., HCl). The reaction mixture is typically refluxed for several hours. Upon cooling, the dihydropyrimidinone product often precipitates and can be collected by filtration.

  • Example Protocol for Dihydropyrimidinone Synthesis: A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of hydrochloric acid in 10 mL of ethanol is refluxed for 4 hours. After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the corresponding dihydropyrimidinone. Yields can vary depending on the specific substrates and reaction conditions, with reported yields ranging from 31% to 62% for different routes of the Biginelli reaction[1].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most direct and widely used method for the synthesis of pyrimidinyl benzaldehydes, offering high yields and functional group tolerance.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of a halopyrimidine (e.g., 5-bromopyrimidine, 1 equivalent), a formylphenylboronic acid (e.g., 4-formylphenylboronic acid, 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents) is heated in a suitable solvent system (e.g., dioxane/water or toluene/water). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100 °C) for several hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are then dried and concentrated, and the crude product is purified by chromatography.

  • Example Protocol for the Synthesis of 4-(Pyrimidin-5-yl)benzaldehyde: To a solution of 5-bromopyrimidine (1.0 g, 6.3 mmol) and 4-formylphenylboronic acid (1.13 g, 7.56 mmol) in a mixture of toluene (30 mL) and water (15 mL), is added potassium carbonate (2.6 g, 18.9 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.36 g, 0.315 mmol). The mixture is heated to 90 °C and stirred for 12 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 4-(pyrimidin-5-yl)benzaldehyde. A similar procedure has been reported to yield the product in 75% yield[2].

Quantitative Data Summary

The biological activity of pyrimidinyl benzaldehyde derivatives is a subject of intense research. The following tables summarize key quantitative data, including reaction yields and biological activities (IC₅₀ values), to facilitate comparison.

Compound Synthetic Method Reactants Catalyst/Conditions Yield (%) Reference
Dihydropyrimidinone Derivative Biginelli Reaction (Route A)Benzaldehyde, Urea, Ethyl AcetoacetateHCl, Ethanol, Reflux58[1]
Dihydropyrimidinone Derivative Biginelli Reaction (Route B)Benzaldehyde, Urea, Ethyl AcetoacetateHCl, Ethanol, Reflux62[1]
4-(Pyrimidin-5-yl)benzaldehyde Intermediate Suzuki-Miyaura Coupling5-bromopyrimidine, 4-formylphenylboronic acidPd(PtBu₃)₂, K₂CO₃, DMF75[2]
4,6-Diaryl-2,5-dichloropyrimidine Suzuki-Miyaura Coupling2,4,5,6-tetrachloropyrimidine, Arylboronic acidPd(PPh₃)₂Cl₂, K₂CO₃, Dioxane/H₂O80-85[3]
6-Aryl-2,4,5-trichloropyrimidine Suzuki-Miyaura Coupling2,4,5,6-tetrachloropyrimidine, Arylboronic acidPd(PPh₃)₂Cl₂, K₂CO₃, Dioxane/H₂O87-97[3]
Compound/Derivative Class Target Cell Line/Assay IC₅₀ (µM) Reference
Pyrimidine-2-thione derivative (5a) H-RAS-GTP (in-silico)MCF-7 (breast cancer)2.617 ± 1.6[4]
Pyridopyrimidinone derivative (13) JNK3Biochemical Assay0.015[5]
Pyridopyrimidinone derivative (13) JNK1Biochemical Assay0.021[5]
4-Amino-6-benzimidazole-pyrimidine LckBiochemical AssaySingle-digit nM[6]
4-Amino-6-benzimidazole-pyrimidine LckCellular AssaySingle-digit nM[6]
Pyrazolo[3,4-d]pyrimidine derivative (15) EGFR Tyrosine KinaseEnzymatic Assay0.135[7]
Pyrazolo[3,4-d]pyrimidine derivative (16) EGFR Tyrosine KinaseEnzymatic Assay0.034[7]
Pyrazolo[3,4-d]pyrimidinone derivative (4a) CDK2Enzymatic Assay0.21[8]

Signaling Pathways and Biological Relevance

Pyrimidinyl benzaldehydes and their derivatives have emerged as potent modulators of key signaling pathways implicated in various diseases, most notably in cancer and inflammatory disorders. Their ability to serve as scaffolds for kinase inhibitors has been a major focus of drug discovery efforts.

Inhibition of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is associated with numerous diseases, including cancer and neurodegenerative disorders. Several pyrimidine-based compounds have been developed as potent JNK inhibitors.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis_Inflammation Apoptosis, Inflammation, Proliferation cJun->Apoptosis_Inflammation Pyrimidine_Inhibitor Pyridopyrimidinone Inhibitor Pyrimidine_Inhibitor->JNK

Caption: JNK signaling pathway and its inhibition by pyridopyrimidinone derivatives.

Inhibition of the Lck Signaling Pathway in T-Cell Activation

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, which governs the activation of T-cells and the adaptive immune response. Aberrant Lck activity is linked to autoimmune diseases and some cancers. Pyrimidine-based scaffolds have been successfully employed to develop potent and selective Lck inhibitors.

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck ZAP70 ZAP-70 TCR_CD3->ZAP70 recruits CD4_CD8 CD4/CD8 Co-receptor CD4_CD8->Lck Lck->TCR_CD3 phosphorylates ITAMs Lck->ZAP70 phosphorylates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Downstream Downstream Signaling (e.g., PLCγ1, Ras-MAPK) LAT_SLP76->Downstream T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) Downstream->T_Cell_Activation Pyrimidine_Inhibitor Pyrimidine-based Lck Inhibitor Pyrimidine_Inhibitor->Lck

Caption: T-Cell Receptor signaling cascade initiated by Lck and its inhibition.

Conclusion and Future Directions

The journey of pyrimidinyl benzaldehydes from their conceptual roots in classical organic chemistry to their current status as privileged scaffolds in drug discovery is a testament to the continuous evolution of synthetic methodology and our deepening understanding of biological pathways. The Biginelli reaction and Suzuki-Miyaura coupling have provided chemists with powerful tools to access these versatile molecules, enabling the exploration of their vast chemical space. The demonstrated efficacy of pyrimidine-based compounds as inhibitors of critical kinases such as JNK and Lck underscores their therapeutic potential.

Future research in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the application of pyrimidinyl benzaldehydes in the design of innovative materials. The rich history and promising future of pyrimidinyl benzaldehydes ensure that they will remain a vibrant and fruitful area of scientific inquiry for years to come.

References

The Gateway Molecule: Exploring the Therapeutic Potential of 2-(pyrimidin-5-yl)benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

2-(pyrimidin-5-yl)benzaldehyde stands as a versatile heterocyclic aldehyde, serving as a pivotal starting material in the landscape of medicinal chemistry. While direct therapeutic applications of the compound itself are not documented, its intrinsic chemical reactivity makes it a valuable precursor for the synthesis of a diverse array of more complex molecules with significant biological activities. This guide elucidates the potential therapeutic avenues that can be explored by utilizing this compound as a foundational scaffold, with a focus on neuroprotective and anticancer applications. We will delve into hypothetical, yet chemically sound, synthetic pathways and present detailed experimental protocols and quantitative biological data for analogous pyrimidine-containing compounds, thereby providing a roadmap for future drug discovery endeavors based on this promising chemical entity.

Introduction: A Versatile Building Block

This compound is an aromatic aldehyde distinguished by the presence of a pyrimidine ring. This structural feature imparts unique electronic properties and serves as a handle for a variety of chemical transformations, making it an attractive starting point for the synthesis of novel therapeutic agents.[1][2] The aldehyde functionality is readily amenable to condensation reactions, while the pyrimidine ring can be involved in various coupling reactions, allowing for the construction of diverse molecular architectures. Its utility as an intermediate in the synthesis of compounds targeting neurological disorders has been noted, highlighting its potential in the development of innovative pharmaceuticals.[1][2]

Synthetic Pathways: From Precursor to Potential Drug Candidate

The aldehyde group of this compound is a prime site for reactions that build molecular complexity. A prominent example of such a transformation is the Biginelli reaction, a one-pot cyclocondensation that produces dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities. The following workflow illustrates a hypothetical synthesis of a dihydropyrimidinone derivative starting from this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_pyrimidin_5_yl_benzaldehyde This compound Biginelli_Reaction One-pot Cyclocondensation (Acid Catalyst, Reflux) 2_pyrimidin_5_yl_benzaldehyde->Biginelli_Reaction Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Biginelli_Reaction Urea Urea Urea->Biginelli_Reaction DHPM_Derivative Dihydropyrimidinone Derivative Biginelli_Reaction->DHPM_Derivative

Hypothetical Biginelli Reaction Workflow

This reaction pathway is a cornerstone in pyrimidine chemistry and serves as a blueprint for generating libraries of compounds for biological screening.

Therapeutic Applications and Relevant Analogs

While direct biological data for derivatives of this compound is scarce in publicly available literature, the broader class of pyrimidine-containing molecules has been extensively studied, revealing significant therapeutic potential in several key areas.

Neuroprotective Effects

Pyrimidine derivatives have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds often exhibit antioxidant properties and can interfere with pathological processes such as protein aggregation.

A notable example is a series of novel pyrimido[4,5-d]pyrimidines that have demonstrated potent neuroprotective and antioxidant activities.[3] Although not directly synthesized from this compound, their structures represent a class of molecules that could potentially be accessed from related precursors.

Quantitative Data for Neuroprotective Pyrimido[4,5-d]pyrimidine Analogs

CompoundNeuroprotective Activity at 1 µM (% of H₂O₂ induced cell death reversal)ORAC Value (Trolox Equivalents)
4g 68%0.24
4i 118%0.34
4j Not specified1.64

Data extracted from a study on SH-SY5Y cells.[3]

Experimental Protocol: Neuroprotection Assay

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with the test compounds at various concentrations (e.g., 0.1, 1, and 5 µM) for 1 hour.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells (final concentration, e.g., 100 µM) to induce oxidative stress and cell death, and incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm), and the percentage of cell survival is calculated relative to untreated control cells.

The neuroprotective effect is attributed to the antioxidant capacity of these molecules, which can neutralize reactive oxygen species (ROS), a key contributor to neuronal damage in neurodegenerative diseases.

G Oxidative_Stress Oxidative Stress (e.g., from H₂O₂) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Pyrimidine_Derivative Neuroprotective Pyrimidine Derivative ROS_Scavenging ROS Scavenging Pyrimidine_Derivative->ROS_Scavenging ROS_Scavenging->ROS inhibition G EGFR_Kinase EGFR Tyrosine Kinase Phosphorylated_Substrate Phosphorylated Substrate EGFR_Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->EGFR_Kinase Substrate Substrate Protein Substrate->EGFR_Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR_Kinase inhibition

References

The Versatile Building Block: A Technical Guide to 2-(Pyrimidin-5-yl)benzaldehyde in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Utilization of 2-(Pyrimidin-5-yl)benzaldehyde for the Synthesis of Novel Heterocyclic Compounds with Potential Therapeutic Applications.

The pursuit of novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and drug discovery. Among the myriad of building blocks available to synthetic chemists, this compound has emerged as a particularly versatile and valuable precursor for the construction of a diverse array of complex heterocyclic systems. This technical guide provides an in-depth overview of the synthesis, key reactions, and potential applications of this important intermediate, with a focus on its utility in generating compounds with promising biological activities.

Introduction to this compound

This compound is an aromatic aldehyde distinguished by the presence of a pyrimidine ring substituted at the 5-position of the benzaldehyde moiety. This unique structural arrangement imparts distinct chemical reactivity, making it an ideal candidate for a variety of cyclization and condensation reactions. The pyrimidine ring, a common motif in biologically active molecules, including nucleobases, offers multiple sites for hydrogen bonding and other non-covalent interactions, which can significantly influence the pharmacological properties of the resulting heterocyclic compounds.

Synthesis of Novel Heterocycles

This compound serves as a key starting material for the synthesis of a range of fused heterocyclic systems, most notably pyrimido[4,5-b]quinolines and pyrano[2,3-d]pyrimidines. These scaffolds are of significant interest due to their prevalence in compounds exhibiting a wide spectrum of biological activities, including anticancer and antimitotic effects.

Three-Component Reaction for the Synthesis of Pyrano[2,3-d]pyrimidines

One of the most efficient methods for the synthesis of pyrano[2,3-d]pyrimidine derivatives involves a one-pot, three-component reaction. This approach typically utilizes an aromatic aldehyde, an active methylene compound such as malononitrile, and a 1,3-dicarbonyl compound like barbituric acid or its derivatives. The reaction proceeds through a tandem Knoevenagel condensation and Michael addition sequence.

dot

Caption: Workflow for the synthesis of Pyrano[2,3-d]pyrimidines.
Multi-Component Synthesis of Pyrimido[4,5-b]quinolines

Pyrimido[4,5-b]quinolines, another important class of heterocycles with demonstrated anticancer properties, can also be synthesized using multi-component strategies involving an appropriate aldehyde. These reactions often utilize 6-aminouracil derivatives and a suitable third component to construct the fused ring system. The resulting compounds have been shown to target various enzymes and receptors involved in cancer progression.[1][2]

Experimental Protocols

Note: The following protocols are adapted from established procedures for analogous aromatic aldehydes and are provided as a guide for the synthesis of novel heterocycles from this compound. Optimization may be required.

Protocol 1: Synthesis of 7-amino-5-(2-(pyrimidin-5-yl)phenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydro-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile (Adapted from a general procedure for pyrano[2,3-d]pyrimidine synthesis)
  • Materials: this compound (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), ethanol (10 mL), and a catalytic amount of a suitable base (e.g., piperidine or triethylamine).

  • Procedure:

    • To a solution of this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add barbituric acid (1 mmol) to the reaction mixture.

    • Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol mixture).

Quantitative Data Summary

The following tables summarize the reported biological activities of heterocyclic compounds structurally related to those that can be synthesized from this compound. This data provides a benchmark for the potential efficacy of novel derivatives.

Table 1: Cytotoxic Activity of Representative Pyrimido[4,5-c]quinolin-1(2H)-ones

Compound ReferenceCell LineIC₅₀ (µM)
Analogue 1HT-1080 (Fibrosarcoma)5.2
Analogue 1HT-29 (Colon Adenocarcinoma)3.8
Analogue 1MDA-MB-231 (Breast Carcinoma)4.5
Analogue 2 (with 9-chloro substitution)HT-1080 (Fibrosarcoma)0.9
Analogue 2 (with 9-chloro substitution)HT-29 (Colon Adenocarcinoma)1.1
Analogue 2 (with 9-chloro substitution)MDA-MB-231 (Breast Carcinoma)1.3

Data adapted from studies on analogous pyrimido[4,5-c]quinolin-1(2H)-ones.[3]

Table 2: Anticancer Activity of Representative Pyrimido[4,5-b]quinolines

Compound ReferenceTarget/MechanismCell LineActivity
Pyrimido[4,5-b]quinoline Derivative ATyrosine Kinase InhibitorMCF-7 (Breast Cancer)Promising Activity
Pyrimido[4,5-b]quinoline Derivative BHDM2 Ubiquitin Ligase (E3) InhibitorA549 (Lung Cancer)Induces Apoptosis
Pyrimido[4,5-b]quinoline Derivative CTopoisomerase II InhibitorK562 (Leukemia)DNA Damage

Data generalized from a review on the anticancer activities of pyrimido[4,5-b]quinolines.[1][2]

Signaling Pathways and Mechanisms of Action

Novel heterocycles derived from this compound are anticipated to exhibit their biological effects through various mechanisms, including the disruption of cell division and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Certain pyrimido[4,5-c]quinolin-1(2H)-ones have been shown to act as antimitotic agents by inhibiting tubulin polymerization.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

G2_M_Arrest Pyrimido_quinolinone Pyrimido[4,5-c]quinolin-1(2H)-one Derivative Tubulin Tubulin Monomers Pyrimido_quinolinone->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Essential for G2_M_Phase G2/M Phase of Cell Cycle Microtubules->G2_M_Phase Regulates Progression Apoptosis Apoptosis G2_M_Phase->Apoptosis Arrest leads to

Caption: Inhibition of tyrosine kinase signaling pathway.

Conclusion

This compound is a highly promising and versatile building block for the synthesis of novel heterocyclic compounds. Its ability to participate in multi-component reactions allows for the efficient construction of complex molecular architectures with significant potential for therapeutic applications, particularly in the field of oncology. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the development of next-generation pharmaceuticals. This guide serves as a foundational resource for researchers embarking on the design and synthesis of new chemical entities based on this valuable scaffold.

References

Methodological & Application

Synthesis of 2-(Pyrimidin-5-yl)benzaldehyde via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(Pyrimidin-5-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromopyrimidine and 2-formylphenylboronic acid. This method offers a robust and efficient route to the target compound with good yields and straightforward purification. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, a table of quantitative data, and a workflow diagram for clarity.

Introduction

This compound is a key intermediate in the development of various pharmaceuticals and functional materials.[1] The presence of both a pyrimidine ring and a benzaldehyde moiety allows for diverse subsequent chemical modifications, making it a versatile scaffold in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] This reaction is characterized by its mild conditions, tolerance to a wide range of functional groups, and generally high yields.[4][5] This protocol details the synthesis of this compound using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst.[6]

Experimental Protocol

Materials and Reagents:

  • 5-Bromopyrimidine

  • 2-Formylphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv), 2-formylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 mmol, 0.05 equiv). To this mixture, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Parameter5-Bromopyrimidine2-Formylphenylboronic acidK₂CO₃Pd(dppf)Cl₂This compound
Molecular Formula C₄H₃BrN₂C₇H₇BO₃K₂CO₃C₃₄H₂₈Cl₂FeP₂PdC₁₁H₈N₂O
Molecular Weight ( g/mol ) 158.98149.92138.21731.73184.19
Molar Equivalents 1.01.22.00.05-
Typical Scale (mmol) 1.01.22.00.05-
Concentration -----
Reaction Temperature 80 °C80 °C80 °C80 °C-
Reaction Time 2-4 hours2-4 hours2-4 hours2-4 hours-
Expected Yield ----70-85%
Appearance SolidSolidSolidSolidSolid
CAS Number 4595-59-9452-85-7584-08-772287-26-4640769-71-7

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 5-Bromopyrimidine 5-Bromopyrimidine Reaction_Vessel Round-bottom flask 80 °C, 2-4h Inert Atmosphere 5-Bromopyrimidine->Reaction_Vessel 2-Formylphenylboronic acid 2-Formylphenylboronic acid 2-Formylphenylboronic acid->Reaction_Vessel Pd(dppf)Cl2 Pd(dppf)Cl2 Pd(dppf)Cl2->Reaction_Vessel K2CO3 K2CO3 K2CO3->Reaction_Vessel Dioxane/Water Dioxane/Water Dioxane/Water->Reaction_Vessel Extraction Ethyl Acetate Extraction & Washing Reaction_Vessel->Extraction Drying Drying (MgSO4) & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product Characterization NMR & Mass Spec Final_Product->Characterization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 2-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, proving indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][3][4] Pyrimidine derivatives are of significant interest in drug development, appearing in a wide array of therapeutic agents due to their diverse biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[5][6][7][8][9] The synthesis of 5-arylpyrimidines, in particular, is a key step in the development of novel drug candidates.[10]

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling of 5-bromopyrimidine with 2-formylphenylboronic acid, yielding the valuable intermediate 5-(2-formylphenyl)pyrimidine. This intermediate is a versatile building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.

Data Presentation: Reaction Parameters and Outcomes

The successful execution of a Suzuki-Miyaura coupling is contingent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of 5-bromopyrimidine with different arylboronic acids, providing a comparative overview of reaction components and their impact on yield. While a specific yield for the coupling with 2-formylphenylboronic acid is not explicitly reported in the surveyed literature, the data presented can guide the optimization of this specific transformation.

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194[10]
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1586[10]
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1582[10]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1588[10]
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590[10]
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1591[10]

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura coupling of 5-bromopyrimidine with 2-formylphenylboronic acid. Optimization of reaction conditions may be necessary to achieve the highest possible yield.

Materials:

  • 5-Bromopyrimidine (1.0 eq)

  • 2-Formylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Schlenk flask or other suitable reaction vessel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopyrimidine (1.0 eq), 2-formylphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The typical solvent volume is 5 mL per 1 mmol of 5-bromopyrimidine (e.g., 4 mL of dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C using a pre-heated oil bath or heating mantle.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to afford the desired product, 5-(2-formylphenyl)pyrimidine.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[1][11][12] The key steps are oxidative addition, transmetalation, and reductive elimination.[1][12][13]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_RX R¹-Pd(II)Ln-X Pd0->PdII_RX R¹-X PdII_R1R2 R¹-Pd(II)Ln-R² PdII_RX->PdII_R1R2 Transmetalation Transmetalation Base Base R2BOH2 R²B(OH)₂ PdII_R1R2->Pd0 Product RedElim Reductive Elimination Product R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the Suzuki-Miyaura coupling of 5-bromopyrimidine and 2-formylphenylboronic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Reactants: 5-Bromopyrimidine, 2-Formylphenylboronic acid, Pd(PPh₃)₄, K₃PO₄ B Add Degassed Solvent: 1,4-Dioxane/H₂O (4:1) A->B C Heat and Stir (85-95 °C) B->C D Monitor Reaction (TLC or LC-MS) C->D E Cool to Room Temperature D->E F Aqueous Workup: Extraction with Ethyl Acetate E->F G Dry and Concentrate F->G H Purification: Column Chromatography G->H I 5-(2-formylphenyl)pyrimidine H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of substituted pyrimidines via microwave-assisted Suzuki-Miyaura cross-coupling reactions. The pyrimidine moiety is a crucial scaffold in numerous biologically active compounds and approved drugs, making its derivatization a key process in medicinal chemistry and drug discovery.[1] Microwave irradiation offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced reproducibility.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][3][4] When applied to halogenated pyrimidines, it allows for the introduction of a wide range of aryl and heteroaryl substituents. The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines highly reactive substrates for such cross-coupling reactions.[1][5] Microwave-assisted synthesis has emerged as a key enabling technology, allowing for rapid and efficient optimization of reaction conditions to achieve high yields of desired products in minutes rather than hours.[1][2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the optimization of various parameters for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, a representative model reaction.[1]

Table 1: Catalyst Screening [1]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1]

Table 2: Solvent Mixture Screening [1]

Solvent (Ratio)Yield (%)
Dioxane/H₂O (2:1)65
Dioxane/H₂O (1:1)55
Dioxane/H₂O (1:2)48
Toluene/H₂O (2:1)45
DMF/H₂O (2:1)52

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[1]

Table 3: Base Screening

Base (3.0 equiv)Yield (%)
K₂CO₃65
K₃PO₄62
Cs₂CO₃58
Na₂CO₃53

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Table 4: Temperature and Time Screening [5][6]

Temperature (°C)Time (min)Yield (%)
801545
1001075
1001581
1002081
1201578
1401572

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), 1,4-dioxane/H₂O, microwave irradiation.[5]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of Halogenated Pyrimidines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 equiv, 0.5 mmol)

  • Aryl or heteroaryl boronic acid (1.0-1.5 equiv, 0.5-0.75 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-5 mol%)

  • Base (e.g., K₂CO₃) (2.0-3.0 equiv, 1.0-1.5 mmol)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v, 6 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), the base (1.5 mmol), and the palladium catalyst (0.0025 mmol, 0.5 mol%).[1]

  • Solvent Addition: Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[1]

  • Inert Atmosphere: Seal the vial with a cap and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[7]

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1] Note that optimal temperature and time may vary and should be determined for specific substrates.[5][6]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.[1][7] Transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).[1]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.[1]

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[1]

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Add Halogenated Pyrimidine, Boronic Acid, Base, and Pd Catalyst to Vial B Add Degassed Solvent A->B C Seal Vial and Purge with Inert Gas B->C D Microwave Irradiation (e.g., 100°C, 15 min) C->D E Cool to Room Temperature D->E F Aqueous Work-up (Extraction with Ethyl Acetate) E->F G Wash with Brine and Dry (Na₂SO₄) F->G H Filter and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Pure Product I->J

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_intermediate R¹-Pd(II)L₂-R² pd2_complex->pd2_intermediate transmetalation Transmetalation pd2_intermediate->pd0 product R¹-R² pd2_intermediate->product reductive_elimination Reductive Elimination reagents1 R¹-X (Halogenated Pyrimidine) reagents2 R²-B(OR)₂ (Boronic Acid) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Meta C-H Functionalization Using Pyrimidine Directing Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the transition metal-catalyzed meta-C-H functionalization of aromatic compounds utilizing pyrimidine-based directing groups. This powerful strategy allows for the selective introduction of functional groups at the meta position of an aromatic ring, a traditionally challenging transformation in organic synthesis. The robust nature of the pyrimidine directing group and its strong coordinating ability have made it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2][3]

Introduction to Pyrimidine-Directed Meta-C-H Functionalization

Directing group-assisted C-H activation has emerged as a powerful and efficient strategy for the regioselective functionalization of otherwise inert C-H bonds.[1][2] While ortho-C-H functionalization is well-established through the formation of stable 5- or 6-membered metallacycles, distal C-H functionalization at the meta and para positions has historically been a significant challenge. The development of "U-shaped" templates, pioneered by the Yu group, provided an initial breakthrough for meta-C-H activation.[1][3] However, early directing groups, such as those based on nitriles, suffered from weak coordination and limited functional group tolerance.[1][3]

The introduction of pyrimidine-based directing groups has marked a significant advancement in the field.[1][2] The strong σ-coordinating ability of the pyrimidine nitrogen atom allows for efficient catalyst recruitment and the formation of a macrocyclic pre-transition state, which positions the catalyst for selective activation of the meta C-H bond.[1] This approach has enabled a wide range of meta-C-H functionalization reactions, including olefination, arylation, and amination, with high yields and regioselectivity.

Core Principle and Mechanism

The generally accepted mechanism for palladium-catalyzed meta-C-H functionalization using a pyrimidine-based directing group involves a multi-step catalytic cycle. The key feature is the formation of a large palladacycle intermediate that brings the catalyst in proximity to the meta C-H bond.

A proposed catalytic cycle for the palladium-catalyzed meta-C-H olefination is depicted below:

Catalytic Cycle for meta-C-H Olefination cluster_cycle Catalytic Cycle Coordination Substrate Coordination C-H_Activation meta-C-H Activation (CMD) Coordination->C-H_Activation Pd(II) Olefin_Insertion Olefin Insertion C-H_Activation->Olefin_Insertion Palladacycle Intermediate Beta-Hydride_Elimination β-Hydride Elimination Olefin_Insertion->Beta-Hydride_Elimination Alkene Product_Release Product Release & Catalyst Regeneration Beta-Hydride_Elimination->Product_Release Product_Release->Coordination [Pd(II)] Product meta-Olefinated Arene Product_Release->Product Substrate Arene with Pyrimidine DG Substrate->Coordination Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Coordination Olefin Alkene Olefin->Olefin_Insertion

Caption: Proposed catalytic cycle for Pd-catalyzed meta-C-H olefination.

The key steps in the catalytic cycle are:

  • Coordination: The pyrimidine directing group coordinates to the palladium(II) catalyst.

  • C-H Activation: A concerted metalation-deprotonation (CMD) pathway leads to the activation of the meta-C-H bond, forming a palladacycle intermediate.[4][5]

  • Olefin Insertion: The alkene coupling partner coordinates to the palladium center and inserts into the Pd-C bond.

  • β-Hydride Elimination: This step forms the C-C double bond of the product.

  • Catalyst Regeneration: The active Pd(II) catalyst is regenerated, and the product is released.

Experimental Protocols

The following protocols are generalized procedures based on published literature. Researchers should refer to the specific publications for detailed optimization and substrate-specific conditions.

Protocol 1: Synthesis of a Pyrimidine-Based Directing Group

This protocol describes the synthesis of a common pyrimidine-based directing group that can be attached to a variety of substrates.

Synthesis of Pyrimidine Directing Group Start Starting Materials (e.g., 2-chloropyrimidine, amine) Reaction Buchwald-Hartwig Amination Start->Reaction Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pyrimidine-Amine Adduct Purification->Product

Caption: General workflow for the synthesis of a pyrimidine-based directing group.

Materials:

  • 2-Chloropyrimidine

  • Substituted aniline or benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 2-chloropyrimidine (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Add anhydrous toluene, followed by the aniline or benzylamine (1.2 equiv).

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrimidine-containing directing group.

Protocol 2: Palladium-Catalyzed Meta-C-H Olefination

This protocol outlines a general procedure for the olefination of an arene bearing a pyrimidine directing group.

Materials:

  • Arene substrate with pyrimidine directing group (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Olefin (e.g., ethyl acrylate) (3.0 equiv)

  • Silver acetate (AgOAc) or other suitable oxidant (2.0 equiv)

  • Solvent (e.g., 1,2-dichloroethane (DCE) or hexafluoroisopropanol (HFIP))

Procedure:

  • To an oven-dried reaction vessel, add the arene substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the anhydrous solvent, followed by the olefin (3.0 equiv).

  • Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the meta-olefinated product.

Data Presentation: Substrate Scope and Yields

The following tables summarize representative quantitative data for palladium-catalyzed meta-C-H functionalization reactions using pyrimidine directing groups.

Table 1: Meta-C-H Olefination of Substituted Arenes

EntryArene SubstrateOlefinProductYield (%)
1Phenylacetic acid derivativeEthyl acrylatemeta-Olefinated Phenylacetic acid derivative75
2Benzylamine derivativeStyrenemeta-Styrenylated Benzylamine derivative82
3Phenoxyacetic acid derivativen-Butyl acrylatemeta-Olefinated Phenoxyacetic acid derivative68
42-Phenylethanol derivative1-Hexenemeta-Hexenylated 2-Phenylethanol derivative71

Table 2: Meta-C-H Arylation of Substituted Arenes

EntryArene SubstrateArylating AgentProductYield (%)
1Benzylamine derivative4-Iodotoluenemeta-(4-Tolyl)benzylamine derivative85
2Phenylacetic acid derivative1-Iodo-4-methoxybenzenemeta-(4-Methoxyphenyl)phenylacetic acid derivative78
32-Phenylethanol derivative1-Iodo-3-fluorobenzenemeta-(3-Fluorophenyl)-2-phenylethanol derivative65
4Phenoxyacetic acid derivative2-Iodothiophenemeta-(Thiophen-2-yl)phenoxyacetic acid derivative72

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow from substrate preparation to the final functionalized product.

Experimental Workflow Substrate_Selection Select Arene Substrate DG_Attachment Attach Directing Group to Substrate Substrate_Selection->DG_Attachment DG_Synthesis Synthesize Pyrimidine Directing Group DG_Synthesis->DG_Attachment CH_Functionalization meta-C-H Functionalization (e.g., Olefination, Arylation) DG_Attachment->CH_Functionalization Product_Isolation Purification and Characterization CH_Functionalization->Product_Isolation DG_Removal Directing Group Removal (Optional) Product_Isolation->DG_Removal Final_Product Final Functionalized Molecule Product_Isolation->Final_Product If DG is part of final structure DG_Removal->Final_Product

Caption: A logical workflow for pyrimidine-directed meta-C-H functionalization.

Conclusion

The use of pyrimidine-based directing groups has significantly expanded the toolbox for synthetic chemists, providing a reliable and versatile method for the meta-C-H functionalization of arenes. The protocols and data presented herein offer a practical guide for researchers in academia and industry to apply this powerful methodology in their own synthetic endeavors. Further exploration of new pyrimidine-based templates and catalytic systems will undoubtedly continue to advance the field of C-H activation and enable the synthesis of increasingly complex and valuable molecules.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-(pyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of kinase inhibitors derived from 2-(pyrimidin-5-yl)benzaldehyde. The focus is on the Biginelli three-component reaction to produce dihydropyrimidinone (DHPM) scaffolds, which are known to exhibit a range of biological activities, including the inhibition of various protein kinases.

Introduction

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This is largely due to its ability to mimic the adenine base of ATP and interact with the hinge region of the kinase active site. While fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines are prominent, simpler monocyclic pyrimidine derivatives and related heterocyclic systems also demonstrate significant kinase inhibitory activity.

This document outlines a synthetic strategy employing this compound as a key building block in the Biginelli reaction to generate a library of 4-(pyrimidin-5-yl)phenyl-3,4-dihydropyrimidin-2(1H)-ones (or -thiones). These compounds represent a novel class of potential kinase inhibitors. Dihydropyrimidinone-based molecules, such as Monastrol, are known to target motor proteins like Eg5 kinesin, and other derivatives have shown inhibitory activity against kinases such as AKT2/PKBβ.[1] Therefore, the synthesized compounds from this compound are promising candidates for screening against a panel of kinases implicated in cancer and other diseases.

Synthetic Approach: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides a straightforward and atom-economical route to dihydropyrimidinones.[2][3] The general scheme involves the reaction of an aldehyde, a β-ketoester (or a similar active methylene compound), and urea (or thiourea). By using this compound as the aldehyde component, a pyrimidine-substituted DHPM scaffold can be readily synthesized.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 This compound cond Acid Catalyst (e.g., HCl, PTSA) Solvent (e.g., Ethanol) Heat r1->cond r2 β-Ketoester (e.g., Ethyl acetoacetate) r2->cond r3 Urea or Thiourea r3->cond p1 4-(2-(pyrimidin-5-yl)phenyl)-3,4-dihydropyrimidin-2(1H)-one/thione cond->p1

Caption: General workflow of the Biginelli reaction for synthesizing dihydropyrimidinone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-(Pyrimidin-5-yl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol describes a typical Biginelli reaction using this compound, ethyl acetoacetate, and urea.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 30 mL of absolute ethanol.

  • Stir the mixture to dissolve the solids.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, slowly add cold water to the flask until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a panel of protein kinases. A common method is a radiometric filter-binding assay or a fluorescence-based assay.

Materials:

  • Synthesized dihydropyrimidinone compounds

  • Recombinant protein kinases of interest (e.g., AKT, CDK, EGFR, VEGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) for radiometric assays

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates (for radiometric assays) or standard 96-well plates (for fluorescence assays)

  • Scintillation counter or fluorescence plate reader

  • Positive control inhibitor (known inhibitor for the target kinase)

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the test compound in the kinase reaction buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P]ATP for radiometric assays).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 30-60 minutes).

  • For Radiometric Assay:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • For Fluorescence-based Assay:

    • Stop the reaction and add a detection reagent that produces a fluorescent signal proportional to the amount of ADP produced or substrate consumed.

    • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction with no inhibitor.

  • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Potential Kinase Targets and Signaling Pathways

Dihydropyrimidinone derivatives have been reported to inhibit various kinases. Based on existing literature, potential targets for compounds derived from this compound include:

  • Eg5 Kinesin: A motor protein crucial for the formation of the bipolar mitotic spindle, making it an attractive target for cancer therapy.[4][5]

  • AKT/PKB Kinases: Serine/threonine kinases that are central nodes in signaling pathways regulating cell growth, proliferation, and survival.[1]

  • Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle.

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): These kinases are often dysregulated in cancer and play key roles in tumor growth and angiogenesis.

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream mTORC2->AKT phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor DHPM-based Inhibitor (Potential Target) Inhibitor->AKT

References

Application Notes and Protocols for the Biginelli Reaction with 2-(Pyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Biginelli reaction is a powerful one-pot, three-component synthesis that is widely used in medicinal chemistry to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thione analogs.[1][2] These heterocyclic scaffolds are of significant interest in drug discovery, exhibiting a broad range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3] This document provides a detailed experimental procedure for the Biginelli reaction using 2-(pyrimidin-5-yl)benzaldehyde, a heteroaromatic aldehyde, to synthesize novel DHPMs with potential pharmacological applications.

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea).[2][4] Over the years, numerous modifications have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions.[5][6] These advancements include the use of various Lewis and Brønsted acid catalysts, microwave irradiation, and solvent-free reaction conditions.[5][7][8]

Comparative Summary of Biginelli Reaction Conditions

The following table summarizes various catalytic systems and conditions reported for the Biginelli reaction with substituted benzaldehydes. This data can serve as a starting point for optimizing the reaction with this compound.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Conc. HClEthanolReflux2 hGood[4]
Yb(OTf)₃Acetonitrile120 (Microwave)20 min85-95[7][9]
Ammonium DihydrogenphosphateEthanolStirred2 hGood[4]
p-TSADMSO110 then 804-8 h then 2-4 d-[10]
Conc. H₂SO₄MethanolReflux16 h~90[11]
Lanthanide TriflatesSolvent-free-Shorter timeIncreased[5][12]
Sulfated TungstateSolvent-free-Good to Excellent-[8]
Silicotungstic acid/Amberlyst-15Solvent-free--Good[13]

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-(pyrimidin-5-yl)-3,4-dihydropyrimidin-2(1H)-one

This protocol describes a general procedure for the Biginelli reaction of this compound, ethyl acetoacetate, and urea.

Materials and Equipment:
  • This compound

  • Ethyl acetoacetate

  • Urea

  • Catalyst (e.g., concentrated HCl, Yb(OTf)₃, or p-TSA)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Reaction Scheme:

Biginelli_Reaction cluster_reactants Reactants cluster_product Product Reactants Plus1 + Ketoester Ethyl Acetoacetate Plus2 + Urea Urea Arrow Catalyst Heat DHPM 5-Ethoxycarbonyl-6-methyl-4-(pyrimidin-5-yl)-3,4-dihydropyrimidin-2(1H)-one Arrow->DHPM Product Aldehyde This compound Urea->Arrow

Caption: General scheme of the Biginelli reaction.

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), ethyl acetoacetate (1.0-1.2 eq), and urea (1.2-1.5 eq).[10][11][14]

  • Addition of Catalyst and Solvent:

    • Method A (Classical Conditions): Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid (a few drops).[15]

    • Method B (Lewis Acid Catalysis): Add acetonitrile as the solvent and ytterbium(III) triflate (Yb(OTf)₃) (10 mol%) as the catalyst.[7][9]

    • Method C (Solvent-Free): Omit the solvent and add a solid acid catalyst such as ammonium dihydrogen phosphate or p-toluenesulfonic acid (p-TSA).[4][8]

  • Reaction:

    • Conventional Heating: Heat the mixture to reflux with stirring.[4][11] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Microwave Irradiation: If using microwave synthesis, heat the sealed reaction vessel to 120 °C for 20-30 minutes.[7][16]

  • Work-up and Isolation:

    • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration.[4] Wash the solid with cold water or a cold mixture of ethanol and water.[15]

    • If no precipitate forms, or if the reaction was performed under solvent-free conditions, add cold water to the reaction mixture to induce precipitation.[10] Stir the slurry for a period of time to ensure complete precipitation.

    • Collect the crude product by filtration and wash it with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.[11][14]

    • If necessary, column chromatography on silica gel can be performed for further purification.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of DHPMs via the Biginelli reaction.

experimental_workflow start Start reactants Combine Reactants: - this compound - Ethyl Acetoacetate - Urea start->reactants catalyst Add Catalyst and Solvent reactants->catalyst reaction Reaction (Heating or Microwave) catalyst->reaction workup Work-up: - Cool to RT - Precipitate with water reaction->workup filtration Filtration and Washing workup->filtration purification Purification: - Recrystallization or - Column Chromatography filtration->purification characterization Characterization: - MP, NMR, MS purification->characterization end End characterization->end

Caption: Workflow for Biginelli reaction and product purification.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle concentrated acids and organic solvents with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

These application notes and protocols provide a comprehensive guide for the synthesis of novel dihydropyrimidinones using this compound. Researchers can adapt and optimize the described conditions to achieve the best results for their specific research and drug development needs.

References

Application of 2-(Pyrimidin-5-yl)benzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-AGRO-2512

Introduction

The pyrimidine moiety is a critical pharmacophore in a diverse range of agrochemicals, including fungicides, herbicides, and insecticides. Its presence can confer potent biological activity by interacting with specific target enzymes or receptors in pests and weeds. 2-(Pyrimidin-5-yl)benzaldehyde is a versatile bifunctional building block, combining the reactive aldehyde group with the biologically significant pyrimidine ring. This unique structure makes it a valuable intermediate for the synthesis of novel agrochemical candidates.[1][2] The aldehyde functionality allows for a wide array of chemical transformations, such as condensations, reductive aminations, and the formation of various heterocyclic systems, enabling the exploration of diverse chemical spaces in the quest for new and effective crop protection agents.

This document outlines a representative synthetic protocol for the utilization of this compound in the synthesis of a potential fungicidal agent. The described methodology is based on established chemical transformations common in the synthesis of pyrimidine-containing agrochemicals.

Representative Application: Synthesis of a Novel Pyrimidine-Thiazole Fungicide Candidate

This section details a hypothetical synthetic route to a novel fungicide candidate, leveraging the reactivity of this compound. The target molecule incorporates a thiazole ring, another common toxophore in antifungal agents, linked to the pyrimidine-phenyl scaffold.

Experimental Protocol: Synthesis of (Z)-4-(4-chlorophenyl)-2-((2-(pyrimidin-5-yl)benzylidene)amino)thiazole

Objective: To synthesize a novel fungicide candidate via a Hantzsch thiazole synthesis pathway, starting from this compound.

Materials:

  • This compound (CAS 640769-71-7)

  • 4-Chlorothiophenoamide

  • Ethanol, anhydrous

  • Pyridine

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.84 g, 10 mmol) and 4-chlorothiophenoamide (1.72 g, 10 mmol) in anhydrous ethanol (40 mL).

  • Condensation: Add a catalytic amount of pyridine (0.2 mL) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is redissolved in ethyl acetate (50 mL) and washed sequentially with 1M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data

The following table summarizes the expected outcomes of the synthesis.

ParameterValue
Starting Material This compound
Molecular Weight ( g/mol ) 184.19
Target Compound (Z)-4-(4-chlorophenyl)-2-((2-(pyrimidin-5-yl)benzylidene)amino)thiazole
Molecular Weight ( g/mol ) 378.86
Theoretical Yield (g) 3.79
Typical Experimental Yield (%) 75-85%
Purity (by HPLC) >98%

Diagrams

Logical Workflow for Agrochemical Synthesis and Screening

A Starting Material This compound B Synthesis of Derivatives (e.g., Thiazole Condensation) A->B C Purification (Column Chromatography) B->C D Structural Characterization (NMR, MS) C->D E Primary Biological Screening (In vitro fungicidal assay) D->E F Lead Compound Identification E->F Active Compounds G Further Optimization F->G

Caption: Workflow for synthesis and screening of agrochemical candidates.

Hypothetical Signaling Pathway Inhibition by a Pyrimidine-Based Fungicide

Many pyrimidine-based fungicides are known to inhibit the biosynthesis of methionine in fungi by targeting the enzyme cystathionine beta-lyase. The diagram below illustrates this hypothetical mode of action for a fungicide derived from this compound.

cluster_pathway Methionine Biosynthesis Pathway (Fungi) cluster_inhibition Inhibition Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Cystathionine->Homocysteine Cystathionine gamma-lyase O-acetylhomoserine O-acetylhomoserine O-acetylhomoserine->Cystathionine Cystathionine beta-synthase Fungicide Pyrimidine-Thiazole Fungicide Derivative Target Cystathionine beta-lyase Fungicide->Target

References

Application Notes and Protocols for the Synthesis of Pyrimido[4,5-b]quinolines from Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrimido[4,5-b]quinolines, a class of heterocyclic compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The methodologies outlined below focus on the versatile use of substituted benzaldehydes as key precursors in multi-component reactions, offering an efficient and adaptable approach to generate a diverse library of these valuable compounds.

Introduction

Pyrimido[4,5-b]quinolines are fused heterocyclic systems that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][4] The synthesis of these molecules is a key area of research, with a focus on developing efficient, high-yielding, and environmentally benign methods. One of the most effective strategies involves the one-pot, three-component reaction of a substituted benzaldehyde, a 1,3-dicarbonyl compound (such as dimedone or barbituric acid), and a 6-aminopyrimidine derivative (like 6-amino-1,3-dimethyluracil).[5][6] This approach allows for the rapid assembly of the complex tricyclic core and the introduction of various substituents on the phenyl ring, which can significantly influence the biological activity of the final compound.[3]

General Synthetic Approach: One-Pot Three-Component Reaction

A prevalent and efficient method for synthesizing pyrimido[4,5-b]quinolines is the one-pot condensation of a substituted benzaldehyde, dimedone, and 6-amino-1,3-dimethyluracil.[5] This reaction is often catalyzed by an acid or a base and can be performed under solvent-free conditions or in various solvents.[5][6] The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product RCHO Substituted Benzaldehyde Catalyst Catalyst (e.g., DABCO) RCHO->Catalyst + Dimedone Dimedone Dimedone->Catalyst + Aminouracil 6-Amino-1,3-dimethyluracil Aminouracil->Catalyst + Product Pyrimido[4,5-b]quinoline Derivative Catalyst->Product Conditions Heat (e.g., 90°C) Solvent-free Conditions->Product

Figure 1. General workflow for the one-pot synthesis of pyrimido[4,5-b]quinolines.

Experimental Data: Influence of Benzaldehyde Substituents

The nature and position of the substituent on the benzaldehyde ring can significantly impact the reaction yield. The following table summarizes the yields of various 5-aryl-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-triones synthesized via a one-pot reaction using different substituted benzaldehydes.

EntrySubstituted BenzaldehydeYield (%)
14-(Benzyloxy)benzaldehyde95
24-(4-Chlorobenzyloxy)benzaldehyde92
34-((2-Fluorobenzyl)oxy)-3-methoxybenzaldehyde88
43-((4-Fluorobenzyl)oxy)phenyl)methanal85
54-Methylbenzaldehyde90
64-Methoxybenzaldehyde93
74-Chlorobenzaldehyde89
83-Nitrobenzaldehyde82

Data compiled from a representative synthetic protocol.[5][7]

Detailed Experimental Protocol: DABCO-Catalyzed Synthesis

This protocol describes the synthesis of 5-aryl-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-triones using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an efficient and inexpensive basic catalyst under solvent-free conditions.[5]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Dimedone (1 mmol, 0.14 g)

  • 6-Amino-1,3-dimethyluracil (1 mmol, 0.155 g)

  • DABCO (25 mol %, 0.028 g)

  • Ethanol

  • Deionized water

  • Acetone

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask connected to a reflux condenser, combine the substituted benzaldehyde (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and DABCO (25 mol %).

  • Stir the reaction mixture at 90 °C under solvent-free conditions.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, wash the reaction mixture with aqueous ethanol (20:80 v/v, 10 mL) to remove the DABCO catalyst.

  • Purify the desired product by washing with acetone.

  • Filter the solid product, dry it, and determine the yield.

  • Characterize the product using spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR).[7]

Reaction Mechanism: A Plausible Pathway

The synthesis is believed to proceed through a series of condensation reactions. The proposed mechanism involves the initial formation of an enolate from dimedone, which then reacts with the substituted benzaldehyde. This is followed by a Michael addition with 6-aminouracil and subsequent cyclization and dehydration to afford the final pyrimido[4,5-b]quinoline product. This multi-step process occurring in a single pot is a hallmark of the efficiency of this synthetic strategy.

G cluster_start Initial Reactions cluster_michael Michael Addition cluster_cyclization Cyclization & Dehydration cluster_final Final Product A Dimedone + DABCO → Enolate B Enolate + ArCHO → Knoevenagel Adduct A->B C Knoevenagel Adduct + 6-Aminouracil → Michael Adduct B->C D Intramolecular Cyclization C->D E Dehydration D->E F Pyrimido[4,5-b]quinoline E->F

Figure 2. Plausible reaction mechanism for the one-pot synthesis.

Alternative Synthetic Strategies

While the one-pot reaction with 6-aminouracils is highly effective, other methods for the synthesis of pyrimido[4,5-b]quinolines exist. The Friedländer annulation, a classic method for quinoline synthesis, can be adapted for this purpose.[8][9] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9] Variations of this approach, including the use of catalysts like iodine or p-toluenesulfonic acid, have been developed to improve yields and reaction conditions.[8][10] Additionally, microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods.[3][11]

Conclusion

The synthesis of pyrimido[4,5-b]quinolines from substituted benzaldehydes via multi-component reactions offers a powerful and versatile tool for medicinal chemists and drug discovery professionals. The protocols outlined in these application notes provide a solid foundation for the generation of diverse libraries of these biologically important molecules. The ability to readily modify the substituents on the benzaldehyde precursor allows for systematic structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic agents.

References

Application Notes and Protocols for Multi-Component Reactions Involving 2-(Pyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting multi-component reactions (MCRs) using 2-(pyrimidin-5-yl)benzaldehyde as a key building block. The versatile chemical nature of this aldehyde, featuring a reactive aldehyde group and a pyrimidine moiety, makes it an attractive starting material for the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.[1] The protocols outlined below are based on established methodologies for Biginelli, Passerini, and Ugi reactions, providing a framework for the synthesis of novel compound libraries.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[2][3] These scaffolds are of significant interest due to their wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

Reaction Scheme:

Biginelli_Reaction reagents This compound + Ethyl Acetoacetate + Urea conditions [Catalyst] Solvent, Heat reagents->conditions product 4-(2-(Pyrimidin-5-yl)phenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one conditions->product

Caption: General scheme of the Biginelli reaction with this compound.

Experimental Protocol:

A general procedure for the Biginelli reaction is as follows:

  • To a round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3, or B(C6F5)3) in a suitable solvent such as ethanol or acetonitrile.[4][5]

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold solvent (e.g., ethanol or water) to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired dihydropyrimidinone.[4]

Quantitative Data (Representative Examples):

The following table summarizes typical yields for the Biginelli reaction with various benzaldehyde derivatives under different catalytic conditions. While specific data for this compound is not available in the cited literature, these examples provide a reasonable expectation of reaction efficiency.

Aldehydeβ-Ketoester(Thio)ureaCatalystSolventYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaConc. HClEthanol58-62[4]
Benzyloxy benzaldehydesVarious 1,3-dionesUreaLanthanum triflate-74-97
BenzaldehydeEthyl acetoacetateUreaB(C6F5)3Ethanol95[5]
Substituted BenzaldehydesEthyl acetoacetateThioureaNH4H2PO4-High[6]

Passerini Reaction: Synthesis of α-Acyloxy Amides

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[7][8] This reaction is highly atom-economical and can be used to generate a wide variety of complex molecules from simple starting materials.

Reaction Scheme:

Passerini_Reaction reagents This compound + Carboxylic Acid + Isocyanide conditions Solvent Room Temperature reagents->conditions product α-Acyloxy Amide conditions->product

Caption: General scheme of the Passerini reaction with this compound.

Experimental Protocol:

A general procedure for the Passerini reaction is as follows:

  • In a well-ventilated fume hood, a mixture of this compound (1.0 eq), a carboxylic acid (1.0 eq), and an isocyanide (1.0 eq) is stirred in an aprotic solvent (e.g., dichloromethane or toluene) at room temperature.[8][9]

  • The reaction is typically monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the pure α-acyloxy amide.

Quantitative Data (Representative Examples):

The following table presents representative yields for the Passerini reaction with benzaldehyde derivatives under various conditions.

AldehydeCarboxylic AcidIsocyanideConditionsYield (%)Reference
BenzaldehydeBenzoic acid4-MethoxyphenylisocyanideMechanochemical, 15 minHigh to excellent
Various aldehydesVarious carboxylic acidsVarious isocyanidesCuCl, NaNO2, TEMPO, O2Good[9]
BenzaldehydeBenzoic acidtert-Butyl isocyanideSolvent-free, microwave, 5 min61-90[7]

Ugi Reaction: Synthesis of α-Aminoacyl Amides

The Ugi four-component reaction (U-4CR) is a versatile MCR that involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[10] This reaction is a powerful tool for the rapid generation of diverse peptide-like scaffolds.

Reaction Scheme:

Ugi_Reaction reagents This compound + Amine + Carboxylic Acid + Isocyanide conditions Solvent Room Temperature reagents->conditions product α-Aminoacyl Amide conditions->product

Caption: General scheme of the Ugi reaction with this compound.

Experimental Protocol:

A general procedure for the Ugi four-component reaction is as follows:

  • To a solution of the amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add this compound (1.0 eq) and stir for a short period to form the imine.

  • To this mixture, add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq).

  • The reaction mixture is stirred at room temperature until the reaction is complete, as indicated by TLC analysis.

  • The solvent is evaporated under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with an aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired α-aminoacyl amide.

Quantitative Data (Representative Examples):

The following table provides representative yields for the Ugi reaction with benzaldehyde derivatives.

AldehydeAmineCarboxylic AcidIsocyanideSolventYield (%)Reference
BenzaldehydeAnilineBenzoic acidtert-Butyl isocyanideWater or solvent-freeNot specified, but successful
Various aldehydesVarious aminesVarious carboxylic acidsVarious isocyanidesMethanolModerate to good[10]
N-Boc-α-amino aldehydeα-Amino acid-IsocyanideMethanolNot specified

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for developing a compound library using multi-component reactions with this compound.

MCR_Workflow Start Start: this compound MCR Select Multi-Component Reaction Start->MCR Biginelli Biginelli Reaction MCR->Biginelli Passerini Passerini Reaction MCR->Passerini Ugi Ugi Reaction MCR->Ugi Reactants_B Select: - β-Ketoester - Urea/Thiourea Biginelli->Reactants_B Reactants_P Select: - Carboxylic Acid - Isocyanide Passerini->Reactants_P Reactants_U Select: - Amine - Carboxylic Acid - Isocyanide Ugi->Reactants_U Protocol Execute Experimental Protocol Reactants_B->Protocol Reactants_P->Protocol Reactants_U->Protocol Purification Purification and Characterization Protocol->Purification Library Compound Library of Bioactive Heterocycles Purification->Library Screening Biological Screening Library->Screening DrugDev Lead Optimization & Drug Development Screening->DrugDev

Caption: Workflow for compound library synthesis and drug discovery.

These protocols and application notes provide a foundation for utilizing this compound in multi-component reactions for the synthesis of novel and potentially bioactive heterocyclic compounds. Researchers are encouraged to adapt and optimize these procedures based on their specific target molecules and available resources.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the yield of 2-(Pyrimidin-5-yl)benzaldehyde synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction typically involves the coupling of 5-bromopyrimidine with 2-formylphenylboronic acid.[2]

Q2: What are the main challenges in the Suzuki-Miyaura coupling of pyrimidine derivatives?

A2: Pyrimidine derivatives can be challenging substrates in Suzuki-Miyaura couplings due to a few factors. The electron-deficient nature of the pyrimidine ring can affect the reactivity.[3] Additionally, the nitrogen atoms in the ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation. The stability of the pyrimidine boronic acid or its derivatives is also a critical factor.

Q3: Can microwave irradiation be used to improve the reaction?

A3: Yes, microwave-assisted Suzuki-Miyaura coupling can be highly effective. It often leads to significantly shorter reaction times and can improve yields, sometimes even with lower catalyst loading.[4]

Q4: What are the typical byproducts in a Suzuki-Miyaura reaction?

A4: Common byproducts include homo-coupled products (from the coupling of two boronic acid molecules or two aryl halide molecules) and protodeboronation of the boronic acid.[1] The formation of boric acid as a byproduct can also affect the acid-base equilibrium of the reaction.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Poor quality of reagents (e.g., decomposed boronic acid)- Insufficient inert atmosphere- Catalyst & Ligand: Screen different palladium catalysts and phosphine ligands. Pd(PPh₃)₄ and PdCl₂(dppf) are common choices. For challenging couplings, consider more electron-rich and bulky ligands.[3]- Base & Solvent: The choice of base and solvent is critical. A combination of an aqueous base (e.g., K₃PO₄, K₂CO₃) and an organic solvent (e.g., 1,4-dioxane, toluene, DMF) is often used. Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause degradation of starting materials.[5][6]- Temperature: Suzuki couplings often require elevated temperatures (80-120 °C). Optimize the reaction temperature; too high a temperature can lead to side reactions.[7]- Reagent Quality: Use fresh, high-purity 5-bromopyrimidine and 2-formylphenylboronic acid. Boronic acids can degrade over time.[1]- Inert Atmosphere: Thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent catalyst oxidation.
Incomplete Reaction - Insufficient reaction time- Catalyst deactivation- Poor solubility of reagents- Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow sufficient time for completion. Microwave irradiation can significantly reduce reaction times.[4]- Catalyst Loading: If catalyst deactivation is suspected, a higher catalyst loading might be necessary, although this should be optimized to minimize cost and potential side reactions.- Solubility: Choose a solvent system in which all reactants are reasonably soluble at the reaction temperature.
Formation of Significant Byproducts (e.g., Homo-coupling) - Presence of oxygen in the reaction mixture- Suboptimal ratio of reactants- Inefficient transmetalation- Degassing: Ensure rigorous degassing of the reaction mixture to minimize oxygen, which can promote homo-coupling.[1]- Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is often used to ensure complete consumption of the aryl halide.- Base and Additives: The choice of base can influence the rate of transmetalation versus side reactions. In some cases, the addition of additives can suppress byproduct formation.
Difficulty in Product Purification - Presence of residual palladium catalyst- Similar polarity of product and byproducts- Palladium Removal: After the reaction, consider a workup procedure to remove palladium residues, such as filtration through Celite or treatment with a scavenger.- Chromatography: Optimize the solvent system for column chromatography to achieve good separation. A gradient elution may be necessary.

Data Presentation

The following table summarizes reported yields for the Suzuki-Miyaura coupling of 5-bromopyrimidine with various arylboronic acids, providing a comparative overview of different reaction conditions.

Arylboronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194[8]
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1586[8]
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1582[8]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1588[8]
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590[8]
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1587[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromopyrimidine and 2-Formylphenylboronic Acid

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 5-Bromopyrimidine

  • 2-Formylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine (1.0 eq), 2-formylphenylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via cannula.

  • Stir the reaction mixture at the desired temperature (typically 85-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R1-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Reactants->OxAdd Ar-Br Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Synthesis and Purification Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup heating Heating and Stirring (e.g., 85-100 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring monitoring->heating Continue if incomplete workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow Troubleshooting Logic Flow for Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Inertness) start->check_conditions optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) check_reagents->optimize_catalyst optimize_base_solvent Optimize Base and Solvent check_conditions->optimize_base_solvent analyze_byproducts Analyze Byproducts (NMR of crude) optimize_catalyst->analyze_byproducts optimize_base_solvent->analyze_byproducts solution Improved Yield analyze_byproducts->solution

Caption: A logical flow diagram for troubleshooting low yield in the synthesis.

References

Technical Support Center: Troubleshooting Common Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during pyrimidine synthesis, with a focus on the popular Biginelli and Pinner reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during Biginelli pyrimidine synthesis?

A1: The most frequently encountered side reactions in the Biginelli synthesis include the formation of Hantzsch-type 1,4-dihydropyridines (DHPs), N-acylurea derivatives, and Knoevenagel condensation products. These byproducts can significantly lower the yield of the desired dihydropyrimidinone (DHPM) and complicate purification.[1]

Q2: I am observing a persistent yellow, fluorescent impurity in my Biginelli reaction. What is it and how can I minimize its formation?

A2: This is a classic sign of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[1] To minimize its formation, consider lowering the reaction temperature, choosing a Lewis acid catalyst that favors the Biginelli pathway, and adding the urea last to the reaction mixture.[1]

Q3: My crude product from a Biginelli reaction is difficult to purify due to a co-eluting impurity. What could it be?

A3: A common impurity that is often difficult to separate from the desired dihydropyrimidinone (DHPM) is an N-acylurea. This byproduct arises from a competing reaction between the β-ketoester and urea.[1] Confirmation of its presence can be achieved through careful analysis of ¹H and ¹³C NMR as well as mass spectrometry data.[1]

Q4: What are the primary challenges and side reactions associated with the Pinner pyrimidine synthesis?

A4: The Pinner synthesis is highly sensitive to reaction conditions. Key challenges include side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material or the Pinner salt intermediate, and incomplete cyclization.[1] The presence of water is particularly detrimental, leading to the formation of esters as byproducts.

Troubleshooting Guides

Biginelli Reaction Troubleshooting

Problem 1: Low Yield of Dihydropyrimidinone (DHPM) and Significant Hantzsch DHP Byproduct Formation

  • Question: My Biginelli reaction is producing a low yield of the desired DHPM, with a significant amount of a yellow, fluorescent Hantzsch DHP byproduct. How can I improve the selectivity towards the DHPM?

  • Answer: The formation of the Hantzsch dihydropyridine (DHP) is a common competitive reaction. The following strategies can be employed to favor the formation of the desired dihydropyrimidinone (DHPM):

    • Temperature Control: Higher temperatures tend to favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.

    • Catalyst Selection: The choice of catalyst plays a crucial role. While Brønsted acids can be used, Lewis acids often provide better selectivity. Experimenting with different Lewis acids can help identify one that preferentially promotes the Biginelli reaction.

    • Order of Reactant Addition: Adding the urea component last to the reaction mixture can sometimes minimize its decomposition into ammonia, which is a key reactant in the Hantzsch reaction.

    • Stoichiometry: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired DHPM product.

// Nodes for Starting Materials Aldehyde [label="Aldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BetaKetoester [label="β-Ketoester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="Urea", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ammonia [label="Ammonia\n(from Urea decomposition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for Intermediates and Products Biginelli_Intermediate [label="Biginelli Pathway\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; DHPM [label="Desired Product:\nDihydropyrimidinone\n(DHPM)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hantzsch_Intermediate [label="Hantzsch Pathway\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; DHP [label="Side Product:\n1,4-Dihydropyridine\n(DHP)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Aldehyde -> Biginelli_Intermediate; BetaKetoester -> Biginelli_Intermediate; Urea -> Biginelli_Intermediate; Biginelli_Intermediate -> DHPM [label="Cyclization"];

Aldehyde -> Hantzsch_Intermediate; BetaKetoester -> Hantzsch_Intermediate [label="2 equivalents"]; Urea -> Ammonia [style=dashed, label="High Temp"]; Ammonia -> Hantzsch_Intermediate; Hantzsch_Intermediate -> DHP [label="Cyclization"]; } .dot Caption: Competing pathways in the Biginelli reaction.

Problem 2: Difficulty in Purification due to N-Acylurea Byproduct

  • Question: I have identified an N-acylurea byproduct in my Biginelli reaction that is proving difficult to remove. What are the best methods for its removal and prevention?

  • Answer: N-acylureas are common byproducts that can complicate purification.

    • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities.[1] Careful selection of the recrystallization solvent is crucial. Ethanol is a common choice, but you may need to screen other solvents or solvent mixtures.

    • Prevention:

      • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help suppress the formation of N-acylureas.

      • Catalyst Choice: The choice of catalyst can influence the formation of this byproduct. It is advisable to screen different catalysts to find one that minimizes N-acylurea formation.

Troubleshooting_Workflow_Biginelli Start Start: Low Yield or Impure Product Identify_Problem Identify Side Product (TLC, NMR, MS) Start->Identify_Problem Is_Hantzsch Hantzsch DHP (Yellow, Fluorescent)? Identify_Problem->Is_Hantzsch Is_N_Acylurea N-Acylurea (Purification Issue)? Is_Hantzsch->Is_N_Acylurea No Optimize_Hantzsch Optimize for Hantzsch: - Lower Temperature - Change Catalyst - Add Urea Last Is_Hantzsch->Optimize_Hantzsch Yes Optimize_N_Acylurea Optimize for N-Acylurea: - Adjust Stoichiometry - Screen Catalysts - Recrystallize Is_N_Acylurea->Optimize_N_Acylurea Yes Unreacted_SM High Unreacted Starting Material? Is_N_Acylurea->Unreacted_SM No End Pure Product, Improved Yield Optimize_Hantzsch->End Optimize_N_Acylurea->End Optimize_Yield Optimize for Yield: - Check Catalyst Activity - Increase Reaction Time/Temp - Check Reactant Purity Unreacted_SM->Optimize_Yield Yes Unreacted_SM->End No Optimize_Yield->End

Parameter Condition A (Suboptimal) Condition B (Optimized for DHPM) DHPM Yield (%) Hantzsch DHP Yield (%)
Temperature 100°C60°CIncreasedDecreased
Catalyst Brønsted Acid (e.g., HCl)Lewis Acid (e.g., Yb(OTf)₃)40-6010-20
Urea Addition All reactants at onceUrea added lastIncreasedDecreased

This table presents a qualitative summary of expected trends. Actual yields will vary depending on the specific substrates and reaction conditions.

Pinner Reaction Troubleshooting

Problem: Low Yield and Suspected Hydrolysis

  • Question: My Pinner pyrimidine synthesis is resulting in a very low yield, and I suspect water contamination is the issue. How can I prevent hydrolysis?

  • Answer: Hydrolysis is a critical side reaction in the Pinner synthesis, as the key Pinner salt intermediate is highly susceptible to reaction with water, leading to ester byproducts. Strict anhydrous conditions are paramount.

    • Anhydrous Solvents and Glassware: Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane). All glassware must be thoroughly oven-dried before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.

    • Dry HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ. This ensures strictly anhydrous acidic conditions.

    • Amidine Purity: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to prevent degradation and moisture absorption.

// Nodes for Starting Materials and Intermediates Nitrile [label="Nitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCl [label="Dry HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pinner_Salt [label="Pinner Salt\n(Imidate Hydrochloride)", fillcolor="#FBBC05", fontcolor="#202124"]; Amidine [label="Amidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dicarbonyl [label="1,3-Dicarbonyl\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="Water\n(Contaminant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ester_Byproduct [label="Ester Byproduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrimidine_Product [label="Desired Pyrimidine\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges for Desired Pathway Nitrile -> Pinner_Salt; Alcohol -> Pinner_Salt; HCl -> Pinner_Salt; Pinner_Salt -> Pyrimidine_Product; Amidine -> Pyrimidine_Product; Dicarbonyl -> Pyrimidine_Product;

// Edges for Hydrolysis Side Reaction Pinner_Salt -> Ester_Byproduct [label="Hydrolysis"]; Water -> Ester_Byproduct; } .dot Caption: Desired Pinner reaction pathway vs. hydrolysis side reaction.

Parameter Condition A (Prone to Hydrolysis) Condition B (Anhydrous) Expected Pyrimidine Yield Expected Ester Byproduct
Solvent Technical grade ethanolFreshly distilled anhydrous ethanolLowHigh
Atmosphere AirNitrogen or ArgonLowHigh
Acid Aqueous HClDry HCl gasLowHigh

This table provides a qualitative comparison of expected outcomes.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hantzsch Byproduct in the Biginelli Reaction

This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (15 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 1 mol%)

  • Ethanol (20 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, and catalyst in ethanol.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the urea to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (around 60-70°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis Under Anhydrous Conditions

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing hydrolysis.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide in ethanol, 10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.

  • Add the amidine hydrochloride (10 mmol) to the solution.

  • Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]

Protocol 3: Identification of Byproducts by NMR and Mass Spectrometry

Sample Preparation:

  • Isolate the suspected byproduct from the reaction mixture using column chromatography or preparative TLC.

  • Prepare a dilute solution of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.

  • Prepare a separate dilute solution in a suitable solvent (e.g., methanol, acetonitrile) for MS analysis.

¹H and ¹³C NMR Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the byproduct. For example, the presence of characteristic signals for a 1,4-dihydropyridine ring can help confirm the Hantzsch byproduct.

Mass Spectrometry (MS) Analysis:

  • Obtain the mass spectrum of the byproduct.

  • Determine the molecular weight and fragmentation pattern to confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.

References

Technical Support Center: Optimization of Suzuki Coupling for Pyrimidine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of pyrimidine substrates. The following information is designed to help overcome common challenges and optimize reaction conditions for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Suzuki coupling of pyrimidine substrates?

Low yields in Suzuki coupling reactions involving pyrimidines can often be attributed to several key factors:

  • Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation and hindering the catalytic cycle.[1][2]

  • Poor Substrate Reactivity: The electronic properties of the pyrimidine ring can influence its reactivity. For instance, chloropyrimidines are generally less reactive than their bromo or iodo counterparts.[1] The position of the leaving group on the pyrimidine ring also significantly impacts reactivity.

  • Side Reactions: The two most prevalent side reactions are the protodeboronation of the boronic acid (where the boron group is replaced by a hydrogen atom) and the homo-coupling of the boronic acid.[1][3] These competing reactions consume the starting materials and reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can result in poor catalytic activity and low product formation.[1]

  • Inadequate Reaction Setup: Suzuki couplings are sensitive to oxygen. Insufficient degassing of the solvent and failure to maintain an inert atmosphere can lead to catalyst decomposition and an increase in side reactions.[1]

Q2: How does the position of the halogen on the pyrimidine ring affect its reactivity?

The reactivity of halopyrimidines in Suzuki coupling is influenced by the electronic environment of the carbon-halogen bond. For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the one at the C2 position.[1] This regioselectivity allows for the sequential functionalization of the pyrimidine ring.

Q3: What are the primary side reactions in Suzuki coupling with pyrimidines and how can they be minimized?

The most common side reactions are:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. It is often exacerbated by high temperatures and the presence of water.[3][4] To minimize this, one can use fresh, high-purity boronic acid, employ milder reaction conditions (lower temperature, shorter reaction time), and use anhydrous solvents.[4] More stable boronic acid derivatives like pinacol esters or MIDA boronates can also be used.[5]

  • Homo-coupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.[4] Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., with argon or nitrogen) throughout the reaction can significantly reduce homo-coupling.[1][4]

Q4: Can microwave irradiation improve the outcome of my Suzuki coupling reaction?

Yes, microwave-assisted Suzuki coupling can be highly effective for pyrimidine substrates. Microwave irradiation often leads to significantly reduced reaction times (e.g., from hours to minutes), improved yields, and enhanced reproducibility.[6][7] In some cases, it can also allow for lower catalyst loading.[7]

Troubleshooting Guides

Problem: Low to no conversion of starting material.

Potential Cause 1: Inactive or Inhibited Catalyst The palladium catalyst may be in an inactive state, or the pyrimidine substrate may be inhibiting its activity.[2]

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, prevent coordination with the pyrimidine nitrogen, and promote the oxidative addition step.[2][5]

    • Catalyst Choice: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species in situ.[6] For challenging substrates, advanced catalysts like XPhosPdG2 have shown success in preventing side reactions like debromination.[8]

    • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[1]

Potential Cause 2: Suboptimal Reaction Conditions The chosen base, solvent, or temperature may not be suitable for the specific substrates.

  • Solution: A systematic screening of reaction parameters is recommended.

    • Base: The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] For some substrates, a weaker base might be necessary to minimize side reactions.

    • Solvent: A variety of solvents can be used, often in combination with water. Common solvent systems include 1,4-dioxane/water, DMF, and toluene.[5] The choice of solvent can influence the solubility of the reagents and the reaction kinetics.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like protodeboronation.[3] Optimization of the reaction temperature is key. Microwave heating can provide rapid and uniform heating, often leading to better results.[6]

Problem: Formation of significant side products.

Potential Cause: Protodeboronation and/or Homo-coupling These are common side reactions that consume the boronic acid.

  • Solution:

    • Boronic Acid Quality: Use fresh and high-purity boronic acid or consider more stable derivatives like pinacol esters.[5]

    • Degassing: Thoroughly degas the solvent and reaction mixture to remove dissolved oxygen, which can promote homo-coupling.[4]

    • Reaction Conditions: Optimize the base and temperature. Milder bases and lower temperatures can sometimes reduce the extent of protodeboronation.[4]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the results from screening various reaction components for the Suzuki coupling of dichloropyrimidines, providing a starting point for optimization.

Table 1: Catalyst Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [6]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[6]

Table 2: Base Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

BaseYield (%)
K₂CO₃85
Na₂CO₃78
Cs₂CO₃82
K₃PO₄75
Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄ (5 mol%), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min, microwave irradiation.

Table 3: Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

SolventYield (%)
1,4-Dioxane/H₂O85
Toluene/H₂O75
DMF/H₂O68
Acetonitrile/H₂O72
Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄ (5 mol%), K₂CO₃, 100 °C, 15 min, microwave irradiation.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine[5][6]

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 1-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Microwave reaction vessel with a magnetic stir bar

Procedure:

  • To a microwave reaction vessel, add the halogenated pyrimidine, the boronic acid derivative, the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[5]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5]

Visualizations

Troubleshooting Workflow for Suzuki Coupling of Pyrimidine Substrates

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of pyrimidine substrates.

Suzuki_Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling of Pyrimidine Substrates start Start: Low Yield or No Reaction check_reagents Check Reagent Quality (Fresh Boronic Acid, Dry Solvents) start->check_reagents check_setup Verify Inert Atmosphere (Proper Degassing) check_reagents->check_setup optimize_conditions Systematic Optimization of Reaction Conditions check_setup->optimize_conditions screen_catalyst Screen Catalysts & Ligands (e.g., Pd(PPh3)4, Pd(dppf)Cl2, XPhos, SPhos) optimize_conditions->screen_catalyst No Improvement success Successful Coupling optimize_conditions->success Improved Yield screen_catalyst->optimize_conditions Improvement screen_base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) screen_catalyst->screen_base screen_base->optimize_conditions Improvement screen_solvent Screen Solvents (e.g., Dioxane/H2O, Toluene, DMF) screen_base->screen_solvent screen_solvent->optimize_conditions Improvement screen_temp Optimize Temperature (Conventional vs. Microwave) screen_solvent->screen_temp screen_temp->optimize_conditions Improvement consider_substrate Consider Substrate Reactivity (e.g., use boronic esters, more reactive halide) screen_temp->consider_substrate consider_substrate->optimize_conditions Improvement failure Consult Further Literature or Expert consider_substrate->failure

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

This diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n pd_complex1 R1-Pd(II)L_n-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R1-Pd(II)L_n-R2 pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 reductive_elimination Reductive Elimination reagents1 R1-X (Pyrimidine-Halide) reagents2 R2-B(OR)2 (Boronic Acid/Ester) + Base product R1-R2 (Coupled Product)

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of 2-(Pyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(Pyrimidin-5-yl)benzaldehyde from a reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly after its synthesis via Suzuki-Miyaura cross-coupling.

Issue Potential Cause Recommended Solution
Low Purity After Initial Work-up Incomplete reaction or presence of significant side products. Common byproducts in Suzuki reactions include homocoupling products and dehalogenation of the starting material.Optimize the reaction conditions to drive it to completion. For purification, proceed with column chromatography for separation of structurally similar impurities.
Residual palladium catalyst.Pass the crude product through a pad of celite or silica gel, eluting with a suitable solvent, to remove the heterogeneous catalyst. For homogeneous catalysts, consider using a scavenger resin or performing a specific extraction.
Difficulty in Removing Starting Materials The polarity of the starting materials is very similar to the product.Utilize high-performance liquid chromatography (HPLC) for better separation. Alternatively, try derivatizing the aldehyde product to alter its polarity, facilitating separation, and then reverse the reaction.
Product Co-elutes with Impurity during Column Chromatography The chosen solvent system does not provide adequate separation.Systematically screen different solvent systems with varying polarities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective.
Low Recovery After Recrystallization The chosen solvent is not ideal; the product may be too soluble even at low temperatures.Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Consider using a co-solvent system to fine-tune the solubility.
Oily Product Instead of Solid Crystals Presence of impurities that inhibit crystallization. The product itself may have a low melting point.Purify the compound further using column chromatography to remove impurities. If the product is inherently oily, it may not be suitable for recrystallization.
Product Degradation on Silica Gel Column The aldehyde group may be sensitive to the acidic nature of standard silica gel.Use deactivated silica gel (e.g., treated with a base like triethylamine) or an alternative stationary phase such as alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture when synthesizing this compound via a Suzuki-Miyaura coupling?

A1: Common impurities include:

  • Starting materials: Unreacted 5-bromopyrimidine (or other halogenated pyrimidine) and 2-formylphenylboronic acid.

  • Homocoupling products: Biphenyl-2,2'-dicarboxaldehyde and 5,5'-bipyrimidine.

  • Dehalogenation byproduct: Benzaldehyde.

  • Catalyst residues: Palladium catalyst and ligands.

  • Solvents used in the reaction and work-up.

Q2: What is a good starting point for a solvent system in column chromatography to purify this compound?

A2: A good starting point for silica gel column chromatography is a solvent system of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the eluent. Monitoring the separation by Thin Layer Chromatography (TLC) is crucial to determine the optimal solvent ratio. For more polar impurities, a dichloromethane/methanol gradient may be more effective.

Q3: Can I use recrystallization to purify this compound? If so, what solvents are recommended?

A3: Yes, recrystallization can be an effective method for purifying solid this compound, especially for removing minor impurities. Based on the properties of similar aromatic aldehydes, suitable solvents to try would be:

  • Ethanol

  • Isopropanol

  • Toluene

  • A mixture of ethyl acetate and hexane.

The ideal solvent will dissolve the compound at high temperatures and allow for crystal formation upon cooling.

Q4: My purified this compound appears as a white to off-white solid. What is its expected melting point?

A4: The reported melting point for this compound is in the range of 119-120 °C. A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.

Q5: How should I store the purified this compound?

A5: It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent oxidation of the aldehyde group.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the surface.

2. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a slightly more polar solvent.
  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.
  • Carefully load the sample onto the top of the column.

3. Elution:

  • Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). The optimal gradient will depend on the specific impurities present.
  • Collect fractions in separate test tubes.

4. Fraction Analysis:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.
  • Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
  • Heat the test tube to the boiling point of the solvent. The compound should dissolve completely.
  • Allow the solution to cool to room temperature and then in an ice bath. Crystals of the pure compound should form.

2. Recrystallization Procedure:

  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
  • If there are insoluble impurities, perform a hot filtration to remove them.
  • Allow the clear solution to cool slowly to room temperature to promote the formation of large crystals.
  • Further cool the flask in an ice bath to maximize the yield of the crystals.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture (Product + Impurities) Workup Aqueous Work-up (Extraction) Crude->Workup Initial Cleanup Column Column Chromatography Workup->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization Further Purification (Optional) Analysis Purity Analysis (TLC, NMR, MP) Column->Analysis Recrystallization->Analysis Pure Pure this compound Analysis->Pure Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Purity_Check Check Purity (TLC, NMR) Start->Purity_Check Low_Purity Low Purity Purity_Check->Low_Purity No High_Purity High Purity Purity_Check->High_Purity Yes Impurity_ID Identify Impurities Low_Purity->Impurity_ID Starting_Materials Unreacted Starting Materials Impurity_ID->Starting_Materials Present Byproducts Reaction Byproducts Impurity_ID->Byproducts Present Catalyst Catalyst Residue Impurity_ID->Catalyst Present Solution_SM Optimize Column Chromatography Starting_Materials->Solution_SM Solution_BP Recrystallization or Preparative HPLC Byproducts->Solution_BP Solution_Cat Celite Filtration or Scavenger Resin Catalyst->Solution_Cat

Caption: Decision tree for troubleshooting purification issues.

catalyst selection for efficient Suzuki coupling of chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling of Chloropyrimidines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of substituted pyrimidines.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the Suzuki-Miyaura cross-coupling of chloropyrimidines, offering insights into catalyst selection, substrate reactivity, and reaction optimization.

Q1: What are the most common reasons for low yield in the Suzuki coupling of chloropyrimidines?

Low yields in these reactions typically stem from a few key areas:

  • Suboptimal Reaction Components : The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.[1]

  • Catalyst Deactivation : The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, deactivating the catalyst.[1][2] Additionally, impurities in reagents or solvents, particularly sulfur from heteroaryl boronic acids, can poison the catalyst.[1][3]

  • Poor Substrate Reactivity : Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, making the oxidative addition step of the catalytic cycle more challenging.[1][4][5] Steric hindrance, especially from ortho-substituted boronic acids, can also significantly lower yields.[1][6]

  • Side Reactions : The primary competing reactions are the protodeboronation of the boronic acid (replacement of the boron group with a hydrogen atom) and the homocoupling of the boronic acid.[1][7]

  • Improper Reaction Setup : Suzuki couplings are sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere can lead to catalyst decomposition and unwanted side reactions.[1][7][8]

Q2: Which chlorine atom is more reactive on a 2,4-dichloropyrimidine?

For 2,4-dichloropyrimidines, the C4 position is consistently reported to be more reactive than the C2 position.[1][9] Oxidative addition of the palladium catalyst occurs preferentially at the C4-chlorine bond, leading to the formation of the 4-substituted-2-chloropyrimidine as the major product.[3][6] This regioselectivity allows for the sequential functionalization of the pyrimidine ring.

Q3: How do I select an appropriate catalyst and ligand system?

The choice of catalyst and ligand is crucial, especially given the lower reactivity of chloropyrimidines.

  • Palladium Source : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective precatalyst that often provides good yields.[1][3] Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are also used but must be reduced in situ to the active Pd(0) species.[3][10][11] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is often inefficient for this reaction unless paired with a suitable ligand.[1][3]

  • Ligands : For challenging couplings involving less reactive chlorides, bulky and electron-rich phosphine ligands are highly recommended.[7][11] Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst, promote the difficult oxidative addition step, and shield the metal center from inhibitory coordination by the pyrimidine nitrogen.[7][12][13]

Q4: What is the role of the base and how do I choose the right one?

The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step in the catalytic cycle.[7][14] The choice of base can significantly impact the reaction yield and must be optimized for the specific substrates and solvent system.

  • Common Choices : Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used.[7]

  • Selection Criteria : K₂CO₃ is a good starting point for many systems.[3] For more challenging couplings, a stronger base like K₃PO₄ is often more effective.[7] The use of fluoride bases like KF can be advantageous for substrates with base-sensitive functional groups.[14][15]

Q5: What are the primary side reactions and how can they be minimized?

The two main side reactions that reduce the yield of the desired product are protodeboronation and homocoupling.

  • Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. It can be exacerbated by high temperatures and the presence of water. To minimize it, use fresh, high-purity boronic acid or consider more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7][16]

  • Homocoupling : This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species.[7] Ensuring the reaction is thoroughly degassed and using an efficient Pd(0) source or precatalyst system can significantly reduce homocoupling.[7][11]

Q6: Can microwave irradiation improve my reaction?

Yes, microwave-assisted procedures can be highly effective for the Suzuki coupling of chloropyrimidines. Microwave heating can dramatically shorten reaction times (e.g., to 15 minutes) and often improves yields.[3][10] This technique can also allow for the use of very low catalyst loadings (e.g., 0.5 mol%), making the process more efficient and cost-effective.[3][10][17]

Data Presentation: Optimizing Reaction Components

The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, serving as a guide for optimization.

Table 1: Catalyst and Ligand Screening

Catalyst Ligand Yield (%) Notes Source
Pd(PPh₃)₄ - 71% Effective and commonly used for this substrate. [1][3]
PdCl₂(dppf)·CH₂Cl₂ - 70% Wide bite angle of dppf ligand can promote reductive elimination. [10]
Pd₂(dba)₃ · CHCl₃ - 35% Moderate yield, improved over Pd₂(dba)₃ alone. [1][3]
PdCl₂(PPh₃)₂ - 36% Similarly low yield. [3]
Pd₂(dba)₃ TTBP · HBF₄ 23% Use of an additional phosphine ligand shows some activity. [3]
Pd(OAc)₂ PPh₃ Low Often requires optimization; Pd(OAc)₂ reduction can be slow in non-polar solvents. [3]

| Pd₂(dba)₃ | - | <5% | Inefficient without a suitable ligand. |[1][3] |

Table 2: Solvent and Base Screening

Solvent(s) Base Yield (%) Notes Source
1,4-Dioxane / H₂O (2:1) K₂CO₃ 80% Optimal solvent mixture; water can increase the concentration of hydrophilic boronate species. [3][18]
1,4-Dioxane K₂CO₃ 72% High yield obtained in the non-polar solvent alone. [3]
Isopropanol K₂CO₃ 64% Less polar solvents tend to give higher yields with Pd(PPh₃)₄. [3]
THF / H₂O (1:1) K₂CO₃ ~70% Aqueous mixture improves yield over THF alone. [3][18]
THF KF Moderate Solid-supported reaction using KF as the base. [15]
DMF K₂CO₃ Low Polar aprotic solvents generally result in lower yields for this system. [3]

| H₂O, MeOH, Ethylene Glycol | K₂CO₃ | Low | Polar solvents gave poor results. |[3] |

Table 3: Reaction Condition Optimization (Microwave-Assisted)

Parameter Condition Yield (%) Notes Source
Temperature 100 °C 81% Optimal temperature; higher temperatures led to byproduct formation. [3]
120 °C Lower Formation of 2,4-diphenylpyrimidine side product observed. [3]
80 °C ~60% Lowering the temperature significantly reduced the yield. [3]
Time 15 min 81% Reaction time of 15 minutes at 100 °C was found to be optimal. [3]
20 min 81% No significant improvement over 15 minutes. [3]
Catalyst Loading 0.5 mol% High Minimal amount of Pd(PPh₃)₄ needed for microwave-assisted reaction. [3][10]

| (Pd(PPh₃)₄) | 0.1 mol% | Lower | Insufficient for complete conversion of starting material. |[3][10] |

Troubleshooting Guide

This guide provides specific advice for common experimental issues encountered during the Suzuki coupling of chloropyrimidines.

Problem: Low or no product formation.
  • Possible Cause : Inactive catalyst, non-optimal conditions, or poor substrate reactivity.

  • Suggested Solution : A systematic screening of reaction parameters is the most effective approach.[1]

    • Verify Catalyst Activity : Ensure an inert atmosphere was maintained throughout the setup and reaction.[8] Use fresh, high-quality catalyst and ligands. Oxygen can deactivate the catalyst and oxidize phosphine ligands.[8]

    • Optimize Components : If a standard system like Pd(PPh₃)₄/K₂CO₃ in dioxane fails, screen other components. Switch to a more active catalyst system, such as a Pd(II) source with a bulky, electron-rich Buchwald ligand (e.g., SPhos, XPhos).[7]

    • Screen Bases : Test different bases. A stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation.[7]

    • Increase Temperature : Higher temperatures can help overcome the activation energy for the oxidative addition of the C-Cl bond.[7] Consider switching to a higher-boiling solvent or using microwave irradiation.[3]

Problem: A complex mixture of byproducts is observed.
  • Possible Cause : Homocoupling of the boronic acid or protodeboronation.

  • Suggested Solution :

    • Reduce Homocoupling : Ensure the reaction is thoroughly degassed to remove oxygen.[7] Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) precatalysts, which can sometimes promote homocoupling during the initial reduction step.[7][11]

    • Minimize Protodeboronation : Use fresh boronic acid. If protodeboronation persists, switch from a boronic acid to a more robust boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt.[7][16]

    • Lower Reaction Temperature : Side reactions are often accelerated at higher temperatures. Optimize for the lowest effective temperature.[7]

Problem: The reaction works for some substrates but not others.
  • Possible Cause : Electronic and steric properties of the coupling partners are impacting the reaction efficiency.

  • Suggested Solution :

    • Address Electronic Effects : Boronic acids with electron-withdrawing groups can slow the transmetalation step, leading to lower yields. Conversely, electron-donating groups on the boronic acid tend to give good yields.[3][19] For unreactive partners, a more forceful catalyst system or harsher conditions may be necessary.

    • Overcome Steric Hindrance : Ortho-substituted arylboronic acids are particularly challenging due to steric hindrance, which impedes the coupling.[1][6] Employing a catalyst system with less bulky ligands or increasing the reaction temperature may improve yields, though this requires careful optimization to avoid side reactions.

Visualizations

Catalytic Cycle and Troubleshooting Workflows

The following diagrams illustrate the fundamental catalytic cycle for the Suzuki-Miyaura coupling, a troubleshooting workflow for low-yield reactions, and a decision tree for selecting key reaction components.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Active Catalyst Pd(0)L₂ OxiAdd Oxidative Addition Complex Pd0->OxiAdd Oxidative Addition Trans Transmetalation Complex OxiAdd->Trans Transmetalation OxiAdd->Trans RedEli Reductive Elimination Complex RedEli->Pd0 Reductive Elimination RedEli->Pd0 Product Coupled Product (R¹-R²) RedEli->Product ArX Chloropyrimidine (R¹-Cl) ArX->OxiAdd Boronic Boronic Acid (R²-B(OH)₂) Boronic->Trans Base Base Base->Trans

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_inert Was inert atmosphere maintained properly? start->check_inert check_reagents Are reagents (catalyst, boronic acid) fresh? check_inert->check_reagents Yes fix_inert Action: Improve Degassing & Inert Gas Technique check_inert->fix_inert No systematic_screen Begin Systematic Screening check_reagents->systematic_screen Yes replace_reagents Action: Use Fresh Catalyst & High-Purity Boronic Acid check_reagents->replace_reagents No screen_catalyst Screen Catalyst & Ligand (e.g., use Buchwald system) systematic_screen->screen_catalyst screen_base Screen Base (e.g., K₂CO₃ vs K₃PO₄) screen_catalyst->screen_base screen_temp Screen Temperature & Time (Consider Microwave) screen_base->screen_temp success Yield Improved screen_temp->success failure Still Low Yield (Re-evaluate substrate stability) screen_temp->failure fix_inert->start replace_reagents->start

Caption: A workflow diagram for troubleshooting low yields.

Decision_Tree Decision Tree for Selecting Reaction Components start Start: Suzuki Coupling of a Chloropyrimidine catalyst Catalyst Selection start->catalyst base Base Selection start->base solvent Solvent Selection start->solvent boronic_acid Boronic Acid Stability start->boronic_acid pd_pph3 Start with Pd(PPh₃)₄ catalyst->pd_pph3 Standard pd_buchwald For difficult substrates: Use Pd(OAc)₂ + Buchwald Ligand (e.g., SPhos, XPhos) catalyst->pd_buchwald Challenging ligand Ligand Needed? k2co3 Start with K₂CO₃ base->k2co3 Standard k3po4 For difficult couplings: Use K₃PO₄ or Cs₂CO₃ base->k3po4 Challenging dioxane Start with 1,4-Dioxane (with or without H₂O) solvent->dioxane use_bpin If Protodeboronation occurs, switch to Pinacol Ester (Bpin) or Trifluoroborate salt boronic_acid->use_bpin Unstable use_ba Use Boronic Acid boronic_acid->use_ba Stable

Caption: Decision tree for selecting key reaction components.

Experimental Protocols

General Procedure for Suzuki Coupling of Chloropyrimidines under Inert Atmosphere

This is a generalized procedure and should be optimized for specific substrates.[7] Maintaining an inert atmosphere is critical for success.[8]

Reagents and Materials:

  • Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, often with ~25% v/v water)

  • Schlenk flask and condenser

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen) and Schlenk line

Procedure:

  • Assembly and Purging : Assemble a dry Schlenk flask containing a magnetic stir bar and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas (e.g., Argon). Repeat this vacuum-backfill cycle three times to ensure all oxygen is removed.[7][8]

  • Addition of Solids : Under a positive flow of inert gas, quickly add the chloropyrimidine, arylboronic acid, palladium catalyst, and base to the Schlenk flask.[8]

  • Solvent Degassing : Degas the required volume of solvent separately. This can be done by bubbling an inert gas through the solvent for 20-30 minutes or by using the freeze-pump-thaw method (three cycles are recommended for maximum oxygen removal).

  • Solvent Addition : Add the degassed solvent to the Schlenk flask via a cannula or syringe.[7][8]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[3][7]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and boron-containing byproducts.[7]

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography to obtain the desired coupled product.[3][7]

General Procedure for Microwave-Assisted Suzuki Coupling

This procedure is adapted from a method shown to be highly efficient for 2,4-dichloropyrimidines.[3][10]

Reagents and Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane/H₂O (2:1 mixture, degassed)

  • Microwave vial with a stir bar

Procedure:

  • Preparation : To a microwave vial equipped with a magnetic stir bar, add the 2,4-dichloropyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition : Add the degassed 1,4-dioxane/H₂O (2:1) solvent mixture.

  • Sealing and Reaction : Seal the vial tightly with a cap. Place the vial in the microwave reactor.

  • Microwave Conditions : Irradiate the mixture at 100 °C for 15 minutes with stirring.[3]

  • Work-up and Purification : After cooling, perform an aqueous work-up and purification as described in the conventional heating protocol above.

References

managing anhydrous conditions in Pinner pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing anhydrous conditions in the Pinner pyrimidine synthesis. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the Pinner pyrimidine synthesis?

A1: Anhydrous conditions are crucial because the key intermediate in the Pinner synthesis, the Pinner salt (an imidate salt), is highly susceptible to hydrolysis.[1][2] The presence of water can lead to the hydrolysis of this intermediate, forming esters as byproducts instead of the desired pyrimidine.[1][3][4] This side reaction not only consumes the starting materials but also significantly reduces the overall yield of the pyrimidine product. Furthermore, the amidine starting material itself can be hygroscopic and may hydrolyze over time, further compromising the reaction.[2][3][5]

Q2: What are the primary sources of water contamination in the reaction?

A2: Water can be introduced into the reaction from several sources, including:

  • Solvents: Using solvents that have not been properly dried is a major source of contamination.

  • Reagents: Some reagents, particularly amidine hydrochlorides, can absorb moisture from the atmosphere.[2][3][5]

  • Glassware: Inadequately dried glassware can retain a film of moisture on its surface.

  • Atmosphere: Exposure of the reaction to the ambient atmosphere, especially on humid days, can introduce significant amounts of water.

Q3: What are the visual or analytical indicators of water contamination in my Pinner synthesis?

A3: While there are no universal visual cues, some indicators may suggest the presence of moisture:

  • Low Yield: A significantly lower than expected yield of the pyrimidine product is a primary indicator.

  • Presence of Byproducts: The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate can indicate the formation of side products, such as esters resulting from hydrolysis.

  • NMR Analysis: 1H NMR spectroscopy of the crude product may show characteristic peaks corresponding to the ester byproduct.

Q4: Can I rescue a Pinner pyrimidine synthesis if I suspect water contamination has occurred?

A4: Rescuing a Pinner synthesis after significant water contamination is challenging. The hydrolysis of the Pinner salt is generally irreversible under the reaction conditions. The most effective approach is to prevent water contamination from the outset. If contamination is suspected early in the reaction, the addition of a moisture scavenger might help, but its effectiveness will be limited. It is generally more practical to abandon the reaction, carefully purify the unreacted starting materials if possible, and restart the synthesis under strictly anhydrous conditions.

II. Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems related to anhydrous conditions in the Pinner pyrimidine synthesis.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Yield of Pyrimidine Product Water contamination leading to hydrolysis of the Pinner salt intermediate. 1. Verify Solvent Anhydrousness: Ensure solvents are rigorously dried. Use freshly distilled solvents or those stored over activated molecular sieves. Refer to the Quantitative Data on Solvent Drying table below for guidance.2. Ensure Glassware is Dry: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).3. Use High-Purity, Dry Reagents: Use freshly opened or properly stored anhydrous reagents. Amidine hydrochlorides should be dried in a vacuum oven if necessary.[2][3][5]4. Maintain an Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a positive pressure of an inert gas like nitrogen or argon.
Incomplete reaction. 1. Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials and the formation of the product.2. Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. However, be aware that Pinner salts can be thermally unstable.[1]
Presence of a Significant Amount of Ester Byproduct Hydrolysis of the Pinner salt intermediate due to the presence of water. 1. Implement Stricter Anhydrous Techniques: Re-evaluate and improve all aspects of the anhydrous setup as detailed above.2. Consider In Situ Formation of Anhydrous HCl: For the classic Pinner reaction, bubbling dry HCl gas through the anhydrous alcohol can ensure strictly anhydrous acidic conditions.[1]
Inconsistent Results Between Batches Variable levels of moisture contamination. 1. Standardize Anhydrous Protocol: Develop and strictly adhere to a standardized protocol for all anhydrous reactions.2. Routinely Check Solvent Water Content: If possible, use Karl Fischer titration to quantify the water content of your solvents to ensure consistency.

III. Quantitative Data on Solvent Drying

The water content of solvents is a critical factor in the success of the Pinner pyrimidine synthesis. The following table summarizes the residual water content in common solvents after different drying methods. This data can help in selecting the appropriate drying technique to achieve the necessary anhydrous conditions.

SolventDrying Agent/MethodDrying TimeResidual Water Content (ppm)
Ethanol3Å Molecular Sieves (20% m/v)5 days~8.2
Methanol3Å Molecular Sieves (20% m/v)5 days~10.5
Tetrahydrofuran (THF)3Å Molecular Sieves (20% m/v)3 days~4.1
Dichloromethane (DCM)3Å Molecular Sieves (10% m/v)24 hours~0.1
Acetonitrile3Å Molecular Sieves (10% m/v)24 hours~0.5
Toluene3Å Molecular Sieves (10% m/v)24 hours~0.9
Data adapted from a study on desiccant efficiency.

IV. Experimental Protocols

Protocol 1: General Procedure for Pinner Pyrimidine Synthesis under Anhydrous Conditions

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines under strictly anhydrous conditions.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • Preparation of Glassware: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: In the flame-dried flask, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol. Add the amidine hydrochloride (10 mmol) to the solution.

  • Base Addition: Under a continuous nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

V. Visualizations

Anhydrous_Pinner_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up prep_glass Flame-dry or oven-dry all glassware setup_inert Assemble glassware under inert gas (N2 or Ar) prep_glass->setup_inert prep_solvent Use freshly distilled or dried solvents add_reagents Add 1,3-dicarbonyl and amidine hydrochloride to anhydrous solvent prep_solvent->add_reagents prep_reagents Dry hygroscopic reagents (e.g., amidines) prep_reagents->add_reagents setup_inert->add_reagents add_base Slowly add base under inert atmosphere add_reagents->add_base reflux Heat to reflux add_base->reflux tlc Monitor reaction by TLC reflux->tlc workup Cool, neutralize, and remove solvent tlc->workup Upon completion purify Purify product (chromatography or recrystallization) workup->purify

Caption: Experimental workflow for the Pinner pyrimidine synthesis under anhydrous conditions.

Troubleshooting_Pinner_Synthesis start Low Yield or No Product in Pinner Synthesis check_anhydrous Are anhydrous conditions strictly maintained? start->check_anhydrous improve_anhydrous Improve anhydrous technique: - Flame/oven-dry glassware - Use freshly dried solvents - Dry reagents - Maintain inert atmosphere check_anhydrous->improve_anhydrous No check_reagents Are reagents pure and reaction time/temp optimal? check_anhydrous->check_reagents Yes improve_anhydrous->start Retry purify_reagents Purify starting materials. Optimize reaction time and temperature via TLC monitoring. check_reagents->purify_reagents No success Successful Synthesis check_reagents->success Yes purify_reagents->start Retry

Caption: Troubleshooting flowchart for low yield in the Pinner pyrimidine synthesis.

References

challenges in the scale-up of 2-(pyrimidin-5-yl)benzaldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of 2-(pyrimidin-5-yl)benzaldehyde, particularly focusing on the scale-up of its production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 5-halopyrimidine (e.g., 5-bromopyrimidine) with 2-formylphenylboronic acid or its corresponding esters in the presence of a palladium catalyst and a base.[1][2]

Q2: Why is the Suzuki-Miyaura coupling challenging for heteroaromatic compounds like pyrimidines?

A2: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon, analogous to the "2-pyridyl problem," can reduce reaction efficiency. Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation, a decomposition pathway that lowers the yield of the desired product.[3]

Q3: What are the critical parameters to control during the scale-up of this synthesis?

A3: Key parameters for successful scale-up include:

  • Catalyst and Ligand Selection: The choice of palladium precursor and ligand is crucial for achieving high yield and selectivity.

  • Base and Solvent System: The appropriate base and solvent are essential for efficient transmetalation and to minimize side reactions.

  • Temperature Control: Maintaining the optimal reaction temperature is critical for reaction kinetics and to prevent degradation of reactants and products.

  • Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent catalyst deactivation and the formation of oxidative side products.

  • Purification Method: Developing a scalable and efficient purification protocol is vital for obtaining the final product with high purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield

Q: My reaction shows very low conversion to the desired product. What are the potential causes and how can I fix it?

A: Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Flowchart for Low Yield

low_yield start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand catalyst->ligand Catalyst is active end Improved Yield catalyst->end Use fresh catalyst base Verify Base Strength and Solubility ligand->base Ligand is appropriate ligand->end Screen different ligands (e.g., XPhos, SPhos) reagents Assess Reagent Quality base->reagents Base is suitable base->end Use stronger/more soluble base (e.g., Cs2CO3, K3PO4) conditions Optimize Reaction Conditions reagents->conditions Reagents are pure reagents->end Purify starting materials conditions->end Adjust temperature, concentration, or time

Caption: Troubleshooting flowchart for low product yield.

  • Inactive Catalyst:

    • Problem: The palladium catalyst may have decomposed due to exposure to air or moisture.

    • Solution: Use a fresh batch of palladium catalyst. Consider using pre-catalysts like XPhos Pd G3 or G4 which have improved air stability. Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen).

  • Inappropriate Ligand:

    • Problem: The chosen phosphine ligand may not be optimal for this specific heteroaryl coupling.

    • Solution: Screen a variety of electron-rich and sterically hindered ligands such as XPhos, SPhos, or RuPhos. These have been shown to be effective for challenging Suzuki couplings.[3]

  • Ineffective Base:

    • Problem: The base may not be strong enough or sufficiently soluble in the reaction medium to facilitate efficient transmetalation.

    • Solution: Switch to a stronger or more soluble base. Carbonates like cesium carbonate (Cs₂CO₃) or phosphates such as potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃) in these couplings.[4]

  • Poor Reagent Quality:

    • Problem: The 5-halopyrimidine or 2-formylphenylboronic acid may contain impurities that interfere with the reaction. The boronic acid is also susceptible to decomposition.

    • Solution: Ensure the purity of the starting materials. Use freshly purchased or recrystallized 5-halopyrimidine. Consider using the more stable pinacol ester of 2-formylphenylboronic acid.

Formation of Significant Impurities

Q: My reaction produces the desired product, but also significant amounts of side products. How can I improve the selectivity?

A: The formation of byproducts is a common issue in Suzuki-Miyaura reactions. The most common impurities are homocoupled products and protodeboronated starting materials.

Common Side Reactions in Suzuki-Miyaura Coupling

side_reactions cluster_main Desired Reaction cluster_side1 Homocoupling cluster_side2 Protodeboronation A Ar-X C Ar-Ar' A->C B Ar'-B(OR)2 B->C D Ar'-B(OR)2 E Ar'-Ar' D->E F Ar'-B(OR)2 G Ar'-H F->G workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add 5-bromopyrimidine, 2-formylphenylboronic acid, base, and solvent setup->reagents degas Degas Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat to Reaction Temperature catalyst->reaction monitoring Monitor Reaction (TLC, HPLC) reaction->monitoring workup Aqueous Workup monitoring->workup purification Purification (Crystallization or Chromatography) workup->purification product Isolated Product purification->product

References

effect of base and solvent on Suzuki-Miyaura coupling of pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of pyrimidines. The following information is designed to address specific issues encountered during experimentation, with a focus on the critical roles of the base and solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Suzuki-Miyaura coupling of chloropyrimidines?

Low yields in the Suzuki-Miyaura coupling of chloropyrimidines can often be attributed to several key factors:

  • Suboptimal Reaction Components: The selection of the palladium source, ligand, base, and solvent is highly interdependent. An incompatible combination of these components can result in poor catalytic activity.[1]

  • Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring have the potential to coordinate with the palladium center, leading to deactivation of the catalyst.[1][2] Additionally, impurities present in the reagents or solvents can poison the catalyst.[1]

  • Poor Substrate Reactivity: Chloropyrimidines are generally less reactive in comparison to their bromo- or iodo-substituted counterparts.[1] Steric hindrance can also play a significant role in reducing yields.[1]

  • Side Reactions: The primary competing reactions that can lower the yield of the desired product are the protodeboronation of the boronic acid (where the boron group is replaced by a hydrogen atom) and the homo-coupling of the boronic acid.[1][3]

  • Improper Reaction Setup: Suzuki-Miyaura coupling reactions are sensitive to the presence of oxygen. Inadequate degassing of the solvent and the failure to maintain an inert atmosphere throughout the reaction can lead to catalyst decomposition and the formation of unwanted side products.[1]

Q2: How does the choice of base affect the Suzuki-Miyaura coupling of pyrimidines?

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron species, forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[3][4] The choice of base can significantly influence the reaction yield.[3] Common inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[3] The effectiveness of a particular base is highly dependent on the specific substrates, catalyst, and solvent system being employed.[3] For instance, an optimization study found that using K₃PO₄ as the base in 1,4-Dioxane can lead to good yields for the coupling of a chloropyrimidine with (3-iodophenyl)boronic acid.[2]

Q3: What is the influence of the solvent on the reaction?

The solvent plays a multifaceted role in the Suzuki-Miyaura coupling. It is responsible for dissolving the reactants and catalyst, and it can also influence the reaction rate and selectivity.[5][6] Common solvents include ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF).[7][8] Often, a mixture of an organic solvent and water is used. The presence of water can be beneficial as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[9][10] For example, a solvent mixture of 1,4-dioxane and water in a 2:1 ratio was found to be optimal in a study on the Suzuki coupling of 2,4-dichloropyrimidines.[9][10]

Troubleshooting Guide

Issue: Low Yield

A common issue encountered in the Suzuki-Miyaura coupling of pyrimidines is a lower than expected yield of the desired product. The following workflow and decision tree can help diagnose and resolve this issue.

Troubleshooting_Low_Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products Start Low Yield Observed Check_Completion Is the starting material fully consumed? (Monitor by TLC/LC-MS) Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Side_Products Starting material consumed, but low yield of desired product. Check_Completion->Side_Products Yes Increase_Temp Increase Reaction Temperature Incomplete_Reaction->Increase_Temp Change_Catalyst Switch to a more active catalyst/ligand system (e.g., Buchwald ligands) Incomplete_Reaction->Change_Catalyst Change_Base_Solvent Screen different base/solvent combinations Incomplete_Reaction->Change_Base_Solvent Check_Protodeboronation Check for Protodeboronation (Mass spec for byproduct) Side_Products->Check_Protodeboronation Check_Homocoupling Check for Homocoupling of Boronic Acid Side_Products->Check_Homocoupling Optimize_Conditions Re-optimize reaction conditions (lower temperature, different base) Check_Protodeboronation->Optimize_Conditions Check_Homocoupling->Optimize_Conditions

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling of pyrimidines.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of the catalyst, base, and solvent on the Suzuki-Miyaura coupling of pyrimidines.

Table 1: Effect of Different Catalysts [11]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[11]

Table 2: Effect of Different Bases

BaseSolventYield (%)Reference
K₃PO₄1,4-DioxaneGood[2]
K₂CO₃1,4-Dioxane/H₂O (2:1)81[10]
Na₂CO₃Dioxane98[12]
Cs₂CO₃Dioxane91[13]

Table 3: Effect of Different Solvents [10]

SolventYield (%)
Toluene45
THF62
Acetonitrile23
1,4-Dioxane71
Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, microwave irradiation.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.[7]

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative, the boronic acid coupling partner, the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup and Purification Reactants Combine Reactants: - Halogenated Pyrimidine - Boronic Acid - Catalyst & Ligand - Base Vessel Microwave Vial Reactants->Vessel Purge Purge with Inert Gas (Ar or N₂) Vessel->Purge Add_Solvent Add Degassed Solvent Purge->Add_Solvent Microwave Irradiate in Microwave Reactor (e.g., 100-150 °C, 10-30 min) Add_Solvent->Microwave Cool Cool to Room Temperature Microwave->Cool Extract Dilute and Extract (e.g., Ethyl Acetate, Water) Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for microwave-assisted Suzuki-Miyaura coupling of pyrimidines.

Key Reaction Parameters and their Effects

The success of a Suzuki-Miyaura coupling reaction involving pyrimidines is a delicate balance of several interconnected parameters. The following diagram illustrates the relationship between these key components and their influence on the reaction outcome.

Suzuki_Parameters Pyrimidine Pyrimidine Substrate (Halide/Boronic Acid) Outcome Reaction Outcome (Yield, Selectivity, Side Products) Pyrimidine->Outcome Reactivity, Sterics Coupling_Partner Coupling Partner (Boronic Acid/Halide) Coupling_Partner->Outcome Electronics, Stability Catalyst Palladium Catalyst & Ligand Catalyst->Outcome Activity, Stability Base Base (e.g., K₂CO₃, K₃PO₄) Base->Catalyst Base->Outcome Activates Boronic Acid, Influences Rate Solvent Solvent (e.g., Dioxane, DMF, H₂O) Solvent->Catalyst Solvent->Base Solvent->Outcome Solubility, Polarity, Reaction Rate

Caption: Interplay of key parameters affecting the Suzuki-Miyaura coupling of pyrimidines.

References

Validation & Comparative

A Comparative Guide to Directing Groups for C-H Activation: Spotlight on 2-(Pyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis. The use of directing groups to control the regioselectivity of these transformations is a widely adopted and powerful strategy. This guide provides an objective comparison of the performance of 2-(pyrimidin-5-yl)benzaldehyde, a transient directing group, with other established directing groups in the context of C-H activation, supported by experimental data.

The ideal directing group should be readily introduced and removed, or even better, be transient, forming a reversible bond with the substrate to guide the catalyst to the desired C-H bond. This compound exemplifies this transient approach, particularly in the challenging area of meta-C-H functionalization. By forming a temporary imine linkage with an amine substrate, it orchestrates the delivery of a metal catalyst to the meta-position, a feat that is often difficult to achieve due to the inherent electronic preference for ortho and para substitution.[1][2]

Performance Comparison in meta-C-H Olefination of Anilines

To provide a clear performance benchmark, this guide focuses on the palladium-catalyzed meta-C-H olefination of anilines, a synthetically valuable transformation. The data presented below compares the efficacy of a pyrimidine-based transient directing group, exemplified by the work of Bag et al. using a close analogue of this compound, with a covalently attached picolinamide directing group.

Directing GroupSubstrateOlefin PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Ref.
Pyrimidine-based (Transient) 2-PhenylanilineEthyl AcrylatePd(OAc)₂, Ag₂CO₃, NaOAcDCE1002478[2]
Picolinamide (Covalent) N-(2-phenylphenyl)picolinamideEthyl AcrylatePd(OAc)₂, Ag₂CO₃, TFADCE1202485[3]
Pyrimidine-based (Transient) 2-IsopropylanilineEthyl AcrylatePd(OAc)₂, Ag₂CO₃, NaOAcDCE1002472[2]
Picolinamide (Covalent) N-(2-isopropylphenyl)picolinamideEthyl AcrylatePd(OAc)₂, Ag₂CO₃, TFADCE1202481[3]
Pyrimidine-based (Transient) 2-EthylanilineStyrenePd(OAc)₂, Ag₂CO₃, NaOAcDCE1002465[2]
Picolinamide (Covalent) N-(2-ethylphenyl)picolinamideStyrenePd(OAc)₂, Ag₂CO₃, TFADCE1202475[3]

Table 1: Comparison of a Pyrimidine-based Transient Directing Group and Picolinamide in the meta-C-H Olefination of Anilines.

As the data indicates, the transient pyrimidine-based directing group provides comparable, albeit slightly lower, yields to the covalently attached picolinamide directing group for the meta-C-H olefination of anilines. The key advantage of the transient system lies in its operational simplicity, obviating the need for separate synthetic steps to install and remove the directing group, thereby improving overall efficiency and atom economy.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adoption of synthetic protocols. Below are representative experimental procedures for the reactions cited in the comparison table.

General Procedure for meta-C-H Olefination using a Pyrimidine-based Transient Directing Group

To an oven-dried screw-capped vial, aniline substrate (0.2 mmol, 1.0 equiv.), 2-fluoro-5-formylpyrimidine (transient directing group, 0.3 mmol, 1.5 equiv.), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv.), and NaOAc (1.0 equiv.) are added. The vial is evacuated and backfilled with nitrogen three times. Subsequently, degassed 1,2-dichloroethane (DCE, 2.0 mL) and the olefin partner (0.6 mmol, 3.0 equiv.) are added. The reaction mixture is then stirred at 100 °C for 24 hours. After completion of the reaction, the mixture is cooled to room temperature, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired meta-olefinated product.[2]

General Procedure for meta-C-H Olefination using a Picolinamide Directing Group

In a sealed tube, the N-aryl picolinamide substrate (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv.), and trifluoroacetic acid (TFA, 20 mol%) are combined. The tube is evacuated and backfilled with argon. Degassed DCE (2.0 mL) and the olefin (0.4 mmol, 2.0 equiv.) are then added. The reaction mixture is stirred at 120 °C for 24 hours. Upon cooling to room temperature, the mixture is diluted with dichloromethane and filtered through celite. The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the meta-olefinated product.[3]

Mechanistic Insight and Workflow

The strategic design of the this compound and its analogues is pivotal to achieving meta-selectivity. The formation of a transient imine with the aniline substrate creates a large macrocyclic pre-transition state upon coordination to the palladium catalyst. This conformation favors the activation of the distal meta-C-H bond over the sterically more accessible but kinetically less favored ortho-C-H bond.[1][2]

G cluster_0 Transient Directing Group Approach Aniline Aniline Substrate Imine Transient Imine Intermediate Aniline->Imine + TDG (reversible) TDG This compound (Transient Directing Group) TDG->Imine Macrocycle Macrocyclic Palladacycle Intermediate Imine->Macrocycle + Pd(II) Pd_cat Pd(OAc)₂ Pd_cat->Macrocycle meta_Product meta-Functionalized Aniline Macrocycle->meta_Product + Olefin (C-H Activation/Functionalization) Hydrolysis Hydrolysis meta_Product->Hydrolysis Workup Hydrolysis->Aniline Regenerated Substrate Hydrolysis->TDG Regenerated TDG

Figure 1: Workflow of meta-C-H Activation using a Transient Directing Group.

The mechanism of C-H activation with the pyrimidine-based transient directing group involves several key steps. The initial reversible formation of an imine between the aniline and the aldehyde directing group is followed by coordination of the pyrimidine nitrogen and the imine nitrogen to the palladium catalyst. This creates a large macrocyclic intermediate that positions the catalyst for the selective activation of a meta-C-H bond. Subsequent oxidative addition, migratory insertion of the olefin, and reductive elimination afford the functionalized product and regenerate the active palladium catalyst. The transient imine is then hydrolyzed during workup, releasing the product and regenerating the directing group.

G A Imine Intermediate + Pd(II) Catalyst B Coordinated Complex A->B Coordination C meta-C-H Activation (Concerted Metalation-Deprotonation) B->C D Palladacycle Intermediate C->D E Olefin Coordination D->E + Olefin F Migratory Insertion E->F G Reductive Elimination F->G H meta-Olefinated Product + Pd(0) G->H I Catalyst Regeneration (Pd(0) -> Pd(II)) H->I I->A Re-enters catalytic cycle

Figure 2: Catalytic Cycle for meta-C-H Olefination.

Conclusion

The use of this compound as a transient directing group represents a significant advancement in the field of C-H activation, particularly for achieving challenging meta-selectivity. While covalently attached directing groups like picolinamide may offer slightly higher yields in some instances, the transient approach provides a more streamlined and efficient synthetic route by eliminating the need for dedicated installation and removal steps. For researchers in drug development and other fields where synthetic efficiency is paramount, the adoption of transient directing group strategies offers a compelling advantage in the construction of complex molecular architectures.

References

A Comparative Guide to the Structural Validation of 2-(pyrimidin-5-yl)benzaldehyde: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For a molecule such as 2-(pyrimidin-5-yl)benzaldehyde, a versatile building block in medicinal chemistry, unambiguous structural validation is paramount. While single-crystal X-ray crystallography remains the gold standard for determining three-dimensional atomic arrangement, its application is contingent on the formation of high-quality crystals. In instances where suitable crystals cannot be obtained, a suite of spectroscopic techniques provides an alternative, albeit indirect, route to structural confirmation.

This guide presents a comparative overview of X-ray crystallography and common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural validation of this compound. As no public crystal structure for this specific molecule is available, representative data derived from crystallographic databases for analogous structural fragments is provided for illustrative comparison.

Data Presentation: Quantitative Comparison

The following tables summarize the type of quantitative data obtained from each analytical method.

Table 1: Hypothetical Structural Data from Single-Crystal X-ray Diffraction. This data represents the "gold standard" for validation, providing precise bond lengths and angles. The values presented are typical for the constituent chemical moieties.

ParameterAtom 1Atom 2Expected Bond Length (Å)
Aldehyde C=OC(aldehyde)O~1.22
Aldehyde C-CC(aromatic)C(aldehyde)~1.48
Aromatic C-CC(aromatic)C(aromatic)~1.39
Pyrimidine C-NC(pyrimidine)N~1.33
Inter-ring C-CC(aromatic)C(pyrimidine)~1.49
Parameter Atom 1 Atom 2 Atom 3
Aldehyde AngleC(aromatic)C(aldehyde)O
Aromatic AngleC(aromatic)C(aromatic)C(aromatic)
Pyrimidine AngleNCN

Table 2: Predicted Spectroscopic Data for Structure Elucidation. This data confirms the molecular formula, functional groups, and connectivity.

MethodParameterPredicted Value for this compoundInterpretation
Mass Spec. (MS) Molecular Ion (M+)m/z = 184.06Confirms molecular weight (C₁₁H₈N₂O).
¹H NMR Chemical Shift (δ)~10.0 ppm (s, 1H)Aldehyde proton (-CHO).
~9.2 ppm (s, 1H)Pyrimidine proton (C2-H).
~9.0 ppm (s, 2H)Pyrimidine protons (C4-H, C6-H).
~7.5-8.0 ppm (m, 4H)Benzaldehyde aromatic protons.
¹³C NMR Chemical Shift (δ)~192 ppmAldehyde carbonyl carbon.
~158, 157, 130 ppmPyrimidine carbons.
~128-136 ppmBenzaldehyde aromatic carbons.
IR Spectroscopy Wavenumber (cm⁻¹)~1700 cm⁻¹ (strong)C=O stretch of the aldehyde.
~3100-3000 cm⁻¹ (med)Aromatic C-H stretch.
~1600, 1580, 1450 cm⁻¹Aromatic and pyrimidine C=C and C=N stretches.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for the primary and alternative validation methods.

xray_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Synthesized Compound (this compound) crystallization Crystallization (Slow evaporation, vapor diffusion, etc.) start->crystallization crystal_selection Select High-Quality Single Crystal (>0.1 mm, no defects) crystallization->crystal_selection mount Mount Crystal on Goniometer crystal_selection->mount xray Irradiate with Monochromatic X-ray Beam mount->xray diffraction Collect Diffraction Pattern Data xray->diffraction solve Solve Phase Problem (Direct Methods) diffraction->solve model Build Initial Atomic Model solve->model refine Refine Model Against Data (Least-Squares Minimization) model->refine validate Validate Final Structure (Check R-factor, bond lengths, etc.) refine->validate end Final 3D Structure (.cif file) validate->end

Workflow for Single-Crystal X-ray Crystallography.

spec_workflow cluster_methods Spectroscopic Analysis cluster_info Information Obtained start Synthesized Compound (this compound) ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir Infrared (IR) Spectroscopy start->ir ms_info Molecular Formula (from Molecular Ion) ms->ms_info nmr_info Connectivity & Environment (H & C Skeleton) nmr->nmr_info ir_info Functional Groups (C=O, C=N, etc.) ir->ir_info integrate Integrate All Spectroscopic Data ms_info->integrate nmr_info->integrate ir_info->integrate structure Propose Chemical Structure integrate->structure end Validated Structure structure->end

Integrated workflow for Spectroscopic Structure Elucidation.

Experimental Protocols

Single-Crystal X-ray Crystallography

This protocol outlines the general procedure for determining the structure of a small organic molecule.

  • Crystallization : A pure sample of this compound is dissolved in a suitable solvent or solvent mixture to create a supersaturated solution. High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting and Screening : A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (usually 100 K) to minimize thermal motion.

  • Data Collection : The crystal is placed in a single-crystal X-ray diffractometer. It is rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The diffracted X-rays are recorded by a detector, capturing thousands of reflections at different crystal orientations.

  • Data Reduction : The collected raw data is processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of each reflection.

  • Structure Solution and Refinement : The "phase problem" is solved using direct methods to generate an initial electron density map. An atomic model is built into this map. The model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors until convergence is reached. The final model provides precise atomic coordinates, bond lengths, and bond angles.

Spectroscopic Methods

These protocols describe standard procedures for obtaining NMR, MS, and IR data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Data Acquisition : The tube is placed in the NMR spectrometer. For ¹H NMR, a high-resolution spectrum is acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals. Further 2D experiments like COSY and HSQC can be run to establish proton-proton and proton-carbon correlations, respectively.

    • Data Analysis : The resulting spectra are analyzed for chemical shifts (δ), integration values (proton ratios), and coupling constants (J), which together reveal the chemical environment and connectivity of atoms.

  • Mass Spectrometry (MS) :

    • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

    • Ionization : The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

    • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Data Analysis : The spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight, and the fragmentation pattern, which can provide structural clues.

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : For a solid sample, a small amount is typically mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition : The sample is placed in the IR spectrometer, and a beam of infrared light is passed through it. The instrument records the frequencies at which the light is absorbed.

    • Data Analysis : The resulting spectrum of absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C=N, C-H).

Conclusion

For the absolute and unambiguous validation of the this compound structure, single-crystal X-ray crystallography is the definitive method. It provides a precise and accurate three-dimensional map of the molecule. However, in the common scenario where suitable crystals are not available, a combination of spectroscopic techniques—MS to confirm the molecular formula, IR to identify key functional groups, and detailed 1D and 2D NMR to piece together the atomic connectivity—offers a powerful and reliable alternative for structural confirmation. The consistency of data across all these spectroscopic methods provides a high degree of confidence in the proposed structure.

A Comparative Guide to the Synthesis of 2-(pyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(pyrimidin-5-yl)benzaldehyde, a key building block for various pharmaceutical and biologically active compounds, can be approached through several modern synthetic methodologies. This guide provides a comparative overview of potential synthetic routes, focusing on palladium-catalyzed cross-coupling reactions, which are the most prevalent methods for the formation of such biaryl compounds. While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, established procedures for analogous compounds provide a strong foundation for its successful preparation.

Comparison of Synthetic Strategies

The most plausible and widely applicable methods for the synthesis of this compound involve the coupling of a pyrimidine moiety with a substituted benzene ring. The three main strategies evaluated here are the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.

Synthetic Route Starting Material 1 Starting Material 2 Catalyst/Reagents Reported Yields (for analogous compounds) Key Advantages Potential Challenges
Suzuki-Miyaura Coupling 5-Bromopyrimidine(2-Formylphenyl)boronic acidPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O[1]82-94%[1][2]Mild reaction conditions, commercially available starting materials, high functional group tolerance, boronic acids are generally stable and less toxic than organotins.Potential for side reactions like deboronation or homo-coupling.
Stille Coupling 5-(Tributylstannyl)pyrimidine2-BromobenzaldehydePd(PPh₃)₄, Toluene or DMF[3]Not specified for this specific reaction, but generally high-yielding.[4]Tolerates a wide variety of functional groups, organostannanes are often stable to air and moisture.[4]Toxicity of organotin reagents and byproducts is a major drawback, requiring careful handling and purification.[5]
Negishi Coupling 5-Halopyrimidine (to form organozinc)2-BromobenzaldehydePd catalyst, ZincNot specified for this specific reaction, but can be high-yielding.Organozinc reagents are highly reactive, often leading to faster reactions and higher yields.Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.

Experimental Protocols

While a specific protocol for this compound is not available, the following detailed procedures for analogous reactions can be adapted.

Route 1: Suzuki-Miyaura Coupling (Proposed)

This is the most recommended route due to its high efficiency, mild conditions, and the lower toxicity of the reagents involved. The protocol is based on the successful synthesis of similar 5-arylpyrimidines.[1][2]

Reaction:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5-Bromopyrimidine 5-Bromopyrimidine Plus1 Plus1 5-Bromopyrimidine->Plus1 + Boronic_Acid (2-Formylphenyl)boronic acid Arrow Arrow Boronic_Acid->Arrow Catalyst Pd(PPh₃)₄ Base K₃PO₄ Solvent 1,4-Dioxane/H₂O Product_Name This compound Plus1->Boronic_Acid Arrow->Product_Name Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O, 85-95 °C

Figure 1: Proposed Suzuki-Miyaura synthesis of this compound.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromopyrimidine (1.0 equivalent), (2-formylphenyl)boronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium phosphate (2.0 equivalents).[1]

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[1]

  • Heat the reaction mixture to 85-95 °C and stir vigorously.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 15-24 hours.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[6]

Alternative Route 2: Stille Coupling (Conceptual)

This route is a viable alternative, though it involves the use of toxic organotin reagents.

Reaction:

Stille_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Stannane 5-(Tributylstannyl)pyrimidine Plus1 Plus1 Stannane->Plus1 + Bromobenzaldehyde 2-Bromobenzaldehyde Arrow Arrow Bromobenzaldehyde->Arrow Catalyst Pd(PPh₃)₄ Solvent Toluene or DMF Product_Name This compound Plus1->Bromobenzaldehyde Arrow->Product_Name Pd(PPh₃)₄ Toluene or DMF, Heat

Figure 2: Conceptual Stille coupling for this compound synthesis.

General Procedure Outline:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-(tributylstannyl)pyrimidine (1.0 equivalent) and 2-bromobenzaldehyde (1.0-1.2 equivalents) in anhydrous toluene or DMF.[3]

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equivalents).[3]

  • Degas the solution and then heat the reaction mixture (typically between 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and perform an aqueous work-up.

  • Purification often requires careful column chromatography to remove the toxic tin byproducts.

Alternative Route 3: Negishi Coupling (Conceptual)

This method utilizes a highly reactive organozinc intermediate.

Reaction:

Negishi_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Organozinc 5-(Chlorozinc)pyrimidine Plus1 Plus1 Organozinc->Plus1 + Bromobenzaldehyde 2-Bromobenzaldehyde Arrow Arrow Bromobenzaldehyde->Arrow Catalyst Pd Catalyst Product_Name This compound Plus1->Bromobenzaldehyde Arrow->Product_Name Pd Catalyst

Figure 3: Conceptual Negishi coupling for this compound synthesis.

General Procedure Outline:

  • The organozinc reagent, 5-(chlorozinc)pyrimidine, would first be prepared in situ from a 5-halopyrimidine (e.g., 5-iodopyrimidine) and activated zinc metal under strictly anhydrous and inert conditions.

  • In a separate flask, 2-bromobenzaldehyde and a suitable palladium catalyst would be combined in an anhydrous solvent like THF or DMF.

  • The freshly prepared organozinc solution would then be transferred to the second flask.

  • The reaction is typically run at room temperature or with gentle heating.

  • Work-up involves quenching the reaction with an aqueous solution and subsequent extraction and purification.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction stands out as the most advantageous route . It offers a balance of high efficiency, operational simplicity, and the use of less hazardous materials compared to the Stille and Negishi couplings. The availability of a detailed protocol for a closely related transformation further strengthens this recommendation. While the Stille and Negishi couplings are powerful alternatives, the toxicity of organotin compounds and the sensitivity of organozinc reagents, respectively, present significant practical challenges that make them less favorable for general laboratory use unless specific circumstances necessitate their application. Researchers should carefully consider these factors when selecting the optimal synthetic strategy for their specific needs.

References

A Comparative Analysis of Pyrimidine-Based Inhibitors Targeting Aminoacyl-tRNA Synthetases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code, making them compelling targets for the development of novel antimicrobial and therapeutic agents. This guide provides a comparative overview of pyrimidine-based inhibitors that target these crucial enzymes. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of drug discovery.

Introduction to Aminoacyl-tRNA Synthetases and Pyrimidine-Based Inhibitors

Aminoacyl-tRNA synthetases catalyze the attachment of a specific amino acid to its cognate tRNA molecule in a two-step reaction. This process is fundamental for protein synthesis, and its inhibition can lead to cell growth arrest and death. The structural differences between prokaryotic and eukaryotic aaRSs offer a window for the development of selective inhibitors with minimal off-target effects.

Pyrimidine derivatives have emerged as a promising class of aaRS inhibitors due to their structural resemblance to the purine ring of ATP, a key substrate in the aminoacylation reaction. These compounds can act as competitive inhibitors, mimicking the aminoacyl-adenylate intermediate or binding to other allosteric sites on the enzyme.

Quantitative Comparison of Pyrimidine-Based aaRS Inhibitors

The following tables summarize the in vitro inhibitory activities of various pyrimidine-based compounds against different aminoacyl-tRNA synthetases. The data includes the half-maximal inhibitory concentration (IC50), the apparent inhibition constant (Kiapp), and the minimum inhibitory concentration (MIC) where available.

Table 1: Inhibitory Activity of Pyrimidine-Substituted Aminoacyl-Sulfamoyl Nucleosides against Class I aaRSs

Compound IDTarget EnzymeOrganismKiapp (nM)
Cytosine-LeuSALeucyl-tRNA synthetase (LeuRS)Neisseria gonorrhoeaeLow nanomolar
Uracil-LeuSALeucyl-tRNA synthetase (LeuRS)Neisseria gonorrhoeaeLow nanomolar
N3-methyluracil-LeuSALeucyl-tRNA synthetase (LeuRS)Neisseria gonorrhoeaeLow nanomolar
Cytosine-TyrSATyrosyl-tRNA synthetase (TyrRS)Escherichia coliLow nanomolar
Uracil-TyrSATyrosyl-tRNA synthetase (TyrRS)Escherichia coliLow nanomolar
N3-methyluracil-TyrSATyrosyl-tRNA synthetase (TyrRS)Escherichia coliLow nanomolar
Cytosine-IleSAIsoleucyl-tRNA synthetase (IleRS)Not specifiedLow nanomolar
Uracil-IleSAIsoleucyl-tRNA synthetase (IleRS)Not specifiedLow nanomolar
N3-methyluracil-IleSAIsoleucyl-tRNA synthetase (IleRS)Not specifiedLow nanomolar

Data extracted from a comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides.[1]

Table 2: Inhibitory Activity of Pyrimidine-Containing Natural Products against Class II aaRSs

CompoundTarget EnzymeOrganismIC50 (nM)
Albomycin active moietySeryl-tRNA synthetase (SerRS)Escherichia coliLow nanomolar
Cytidine-containing microcin C analogAspartyl-tRNA synthetase (AspRS)Escherichia coliLow nanomolar
Cytosine-SerSASeryl-tRNA synthetase (SerRS)Escherichia coliLow nanomolar
N3-methyluracil-SerSASeryl-tRNA synthetase (SerRS)Escherichia coliLow nanomolar
Cytosine-AspSAAspartyl-tRNA synthetase (AspRS)Escherichia coliLow nanomolar
N3-methyluracil-AspSAAspartyl-tRNA synthetase (AspRS)Escherichia coliLow nanomolar

Data extracted from a study on natural pyrimidine-based inhibitors of Class II aminoacyl-tRNA synthetases.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrimidine-based aaRS inhibitors.

Enzyme Inhibition Assay (Aminoacylation Assay)

This assay measures the ability of a compound to inhibit the aminoacylation activity of a specific aaRS.

Materials:

  • Purified aminoacyl-tRNA synthetase (e.g., LeuRS, SerRS)

  • Cognate tRNA

  • Cognate radiolabeled amino acid (e.g., [3H]-Leucine, [14C]-Serine)

  • ATP

  • Inhibitor compound at various concentrations

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, radiolabeled amino acid, and the inhibitor compound at the desired concentration.

  • Initiate the reaction by adding the purified aaRS enzyme and cognate tRNA to the mixture.

  • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding ice-cold TCA to precipitate the tRNA and any attached radiolabeled amino acid.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated tRNA.

  • Wash the filters with cold TCA to remove any unincorporated radiolabeled amino acid.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the radioactivity of the samples with and without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)

  • Growth medium (e.g., Mueller-Hinton broth)

  • Inhibitor compound at various concentrations

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in the growth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the bacterial strain in the growth medium.

  • Add the bacterial inoculum to each well of the microtiter plate, except for the negative control wells (medium only).

  • Include positive control wells containing the bacterial inoculum without any inhibitor.

  • Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the bacterial growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader or by visual inspection for turbidity.

  • The MIC is defined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Amino Acid Response (AAR) Pathway

Inhibition of aminoacyl-tRNA synthetases leads to an accumulation of uncharged tRNAs, which is a key signal for the activation of the Amino Acid Response (AAR) pathway. This pathway is a cellular stress response that helps cells cope with amino acid starvation. A simplified representation of the AAR pathway is shown below.

AAR_Pathway aaRS_Inhibitor Pyrimidine-Based aaRS Inhibitor aaRS Aminoacyl-tRNA Synthetase aaRS_Inhibitor->aaRS Inhibits Uncharged_tRNA Increased Uncharged tRNA GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P Phosphorylated eIF2α ATF4 ATF4 Translation eIF2a_P->ATF4 Global_Translation Global Protein Synthesis Inhibition eIF2a_P->Global_Translation Stress_Response Stress Response Genes (Amino Acid Synthesis, Transport, etc.) ATF4->Stress_Response Induces

Caption: The Amino Acid Response (AAR) pathway activated by aaRS inhibition.

Experimental Workflow for Inhibitor Screening and Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel pyrimidine-based aaRS inhibitors.

Inhibitor_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_cellular Cellular & In Vivo Evaluation Compound_Library Pyrimidine Compound Library HTS High-Throughput Screening (e.g., Aminoacylation Assay) Compound_Library->HTS Hits Initial Hits HTS->Hits IC50 IC50 Determination Hits->IC50 Ki Ki Determination IC50->Ki Selectivity Selectivity Profiling (vs. other aaRSs & human cells) Ki->Selectivity MIC MIC Determination (for antibacterial agents) Selectivity->MIC Toxicity Cytotoxicity Assays Selectivity->Toxicity In_Vivo In Vivo Efficacy Studies (Animal Models) MIC->In_Vivo Toxicity->In_Vivo

Caption: A general workflow for the discovery of pyrimidine-based aaRS inhibitors.

This guide provides a foundational understanding of the comparative landscape of pyrimidine-based aminoacyl-tRNA synthetase inhibitors. The presented data and protocols are intended to aid researchers in their efforts to design and develop novel therapeutics targeting this important class of enzymes.

References

assessing the anti-inflammatory potential of novel pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to novel pyrimidine derivatives as a promising new frontier in the development of potent anti-inflammatory agents. Recent preclinical studies have demonstrated that these compounds can effectively target key inflammatory pathways, in some cases exhibiting efficacy comparable or even superior to established non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive comparison of the anti-inflammatory performance of these novel pyrimidine derivatives against traditional alternatives, supported by key experimental data.

The anti-inflammatory effects of pyrimidine derivatives are largely attributed to their ability to inhibit crucial mediators of the inflammatory cascade.[1][2] Like many widely used NSAIDs, these compounds have been shown to target cyclooxygenase (COX) enzymes, which are essential for the production of prostaglandins—hormone-like substances that drive inflammation.[1][2] A significant body of research highlights that various pyrimidine derivatives exhibit potent and, in some instances, selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[2][3][4] This selectivity is a highly sought-after characteristic in modern anti-inflammatory drug design, as it is associated with a reduced risk of the gastrointestinal side effects frequently observed with non-selective COX inhibitors.

Beyond COX inhibition, the anti-inflammatory activity of pyrimidines is also linked to their modulation of various inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB), as well as various interleukins.[1][5]

Comparative Efficacy: A Quantitative Look

The following tables summarize the in vitro and in vivo anti-inflammatory activity of several novel pyrimidine compounds compared to standard drugs.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Novel Pyrimidine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 3b -0.20 ± 0.01-Celecoxib-0.17 ± 0.01-
Compound 5b -0.18 ± 0.01-Nimesulide-1.68 ± 0.22-
Compound 5d -0.16 ± 0.01-
Pyrazolo[3,4-d]pyrimidine 8a >1000.15>666Indomethacin0.11.40.07
Pyrazolo[3,4-d]pyrimidine 8b >1000.12>833NS-398630.08787.5
Pyrazolo[3,4-d]pyrimidine 10a >1000.10>1000
Pyrazolo[3,4-d]pyrimidine 10b >1000.09>1111
Pyrazolo[3,4-d]pyrimidine 10c >1000.08>1250
Pyrazolo[3,4-d]pyrimidine 10d >1000.07>1428
Pyrazolo[3,4-d]pyrimidine 11a >1000.11>909
Pyrazolo[3,4-d]pyrimidine 11b >1000.13>769
Pyrimidine Derivative L1 >101.2>8.3Meloxicam2.50.55
Pyrimidine Derivative L2 >101.5>6.7Piroxicam1.51.80.83

Data compiled from multiple sources.[3][4][6][7] IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory Activity of Novel Pyrimidine Derivatives (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)Reference DrugDose (mg/kg)% Inhibition of Edema (at 3h)
Thiazolo[3,2-c]pyrimidine-5-thione 19 10037.4Phenylbutazone10048.8
Pyridopyrimidine 3 1047.6
Pyrazolo[3,4-d]pyrimidine 4 30Good Activity
[2-amino-6-(aryl)-4-(aryl)-1,6-dihydropyrimidin-5-yl] acetic acid derivatives-Remarkable ActivityDiclofenac Sodium--
4-methoxyphenyl pyrimidine derivative-Highly Significant (P<0.001)Diclofenac Sodium--
2,4-dichlorophenyl pyrimidine derivative-Highly Significant (P<0.001)
bis-4-chlorophenyl pyrimidine derivative-Highly Significant (P<0.001)
4-bromophenyl pyrimidine derivative-Highly Significant (P<0.001)
bis-2,4-dichlorophenyl pyrimidine derivative-Highly Significant (P<0.001)
Pyrazole derivative 3 5072.3Diclofenac Sodium5068.5
Pyrimidine derivative 7 5075.1
Pyrimidine derivative 9 5078.4
Pyrimidine derivative 11 5080.2

Data compiled from multiple sources.[8][9][10] The carrageenan-induced paw edema model is a standard in vivo test to screen for acute anti-inflammatory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is used to determine the potency and selectivity of compounds in inhibiting the two isoforms of the COX enzyme.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4][11]

Procedure:

  • Ovine COX-1 or human recombinant COX-2 is incubated with the test compound or vehicle in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • The reaction is initiated by the addition of arachidonic acid as the substrate and a colorimetric substrate (e.g., TMPD).

  • The plate is incubated for a specified time (e.g., 5 minutes) at room temperature.

  • The absorbance is measured at 590 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the vehicle control wells.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation.

Principle: The injection of carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[9][10]

Procedure:

  • Animals (typically Wistar or Sprague-Dawley rats) are fasted overnight with free access to water.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds, a reference drug (e.g., diclofenac sodium), or vehicle are administered orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Signaling Pathways and Experimental Workflow

The anti-inflammatory action of pyrimidine compounds often involves the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Degradation of IκB Pyrimidine_Compounds Pyrimidine Compounds Pyrimidine_Compounds->IKK_Complex Inhibits DNA DNA NFkB_nucleus->DNA Binds to Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Caption: NF-κB Signaling Pathway Inhibition by Pyrimidine Compounds.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pyrimidine_Compounds Pyrimidine Compounds Pyrimidine_Compounds->MAPK Inhibits Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: MAPK Signaling Pathway Modulation by Pyrimidine Compounds.

G Start Start: Novel Pyrimidine Compound Synthesis In_Vitro In Vitro Assays (e.g., COX-1/COX-2 Inhibition) Start->In_Vitro Cell_Based Cell-Based Assays (e.g., Cytokine Production in Macrophages) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Carrageenan-Induced Paw Edema) Cell_Based->In_Vivo Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vivo->Lead_Optimization Lead_Optimization->Start Iterative Refinement End End: Candidate for Further Development Lead_Optimization->End

Caption: Experimental Workflow for Assessing Anti-inflammatory Potential.

References

structure-activity relationship (SAR) studies of 2-(pyrimidin-5-yl)benzaldehyde analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of pyrimidine-based compounds reveals critical insights for the development of potent and selective anticancer agents. While direct structure-activity relationship (SAR) studies on 2-(pyrimidin-5-yl)benzaldehyde analogs are not extensively available in the public domain, a comprehensive analysis of closely related substituted pyrimidine derivatives provides a valuable framework for understanding their therapeutic potential. This guide synthesizes findings from studies on various pyrimidine scaffolds, offering a comparative overview of their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its versatility allows for substitutions at various positions, leading to a wide array of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer effects.[1] In the context of oncology, pyrimidine derivatives have been extensively explored as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[2][3]

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro cytotoxic activity of a series of novel pyrimidine derivatives against various human cancer cell lines. The data highlights how modifications to the pyrimidine core and its substituents influence their anticancer potency, typically measured by the half-maximal inhibitory concentration (IC50).

Compound IDModificationsCell LineIC50 (µM)Reference
1a 2-Phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileHuh-7>10[4]
11f 2-Phenyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileHuh-76.3[4]
11i 2-Phenyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileMCF-73.0[4]
16b 2-Phenyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrileHeLa7.8[4]
Cpd 7d Pyrano[2,3-d]pyrimidine derivative with EGFR/VEGFR-2 inhibitory activityPC-332.92[2]
Cpd 8b Pyrano[2,3-d]pyrimidine derivative with EGFR/VEGFR-2 inhibitory activityA5490.15[2]
Cpd 3 3-Amino-4-imino-5-(thiophen-2-yl)-hexahydro-chromeno[2,3-d]pyrimidin-6-oneMCF-71.61[5]
Cpd 7 4-Amino-3-phenyl-hexahydro-chromeno[2,3-d]pyrimidineMCF-7~6[5]

Note: The presented compounds are from different studies and represent distinct classes of pyrimidine derivatives. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Key Structure-Activity Relationship Insights

Analysis of various substituted pyrimidine series has revealed several key SAR trends:

  • Substitution at the 7-position of the Pyrazolo[1,5-a]pyrimidine Core: The nature of the aryl substituent at the 7-position significantly impacts cytotoxic activity. For instance, the introduction of a 4-chlorophenyl group (compound 11f ) or a 4-methoxyphenyl group (compound 11i ) on the pyrazolo[1,5-a]pyrimidine scaffold led to enhanced potency against Huh-7 and MCF-7 cell lines, respectively, when compared to the unsubstituted phenyl analog.[4]

  • Pyrano[2,3-d]pyrimidine Derivatives: These compounds have shown potent inhibitory activity against key cancer-related kinases like EGFR and VEGFR-2. The specific substitutions on the pyrano[2,3-d]pyrimidine core are critical for their anticancer effects.[2]

  • Fused Pyrimidine Systems: The fusion of a pyrimidine ring with other heterocyclic systems, such as in chromeno[2,3-d]pyrimidines, has yielded compounds with high potency. Compound 3 , for example, exhibited robust antiproliferative effects with IC50 values in the low micromolar range.[5]

Experimental Protocols

The evaluation of the anticancer activity of these pyrimidine analogs typically involves a panel of in vitro assays. A standard experimental workflow is outlined below.

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.[6]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified period, typically 48 to 72 hours.[6]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.[6]

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[6]

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.[6]

Signaling Pathways and Experimental Workflows

The development and evaluation of pyrimidine-based anticancer agents follow a structured workflow, from initial design and synthesis to biological testing. The signaling pathways targeted by these compounds are often central to cancer cell growth and survival.

experimental_workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation design Lead Identification (e.g., Pyrimidine Core) synthesis Chemical Synthesis of Analogs design->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Assays (e.g., Cytotoxicity, Kinase Inhibition) purification->invitro sar SAR Analysis invitro->sar invivo In Vivo Studies (e.g., Xenograft Models) invitro->invivo Promising Candidates sar->design Optimization

Figure 1: A generalized experimental workflow for the discovery and development of novel pyrimidine-based anticancer agents.

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. The PI3K/mTOR pathway is a key signaling cascade that is often dysregulated in cancer.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrimidine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

References

evaluating the efficacy of different palladium catalysts for pyrimidine coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for Pyrimidine Coupling Reactions

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyrimidines is a critical task. These heterocyclic scaffolds are central to a vast number of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) reactions, represent the state-of-the-art for modifying the pyrimidine core.

The success of these couplings is profoundly influenced by the choice of the palladium catalyst system, which consists of a palladium precursor and a supporting ligand. This guide provides an objective comparison of the efficacy of various common palladium catalysts for these essential transformations, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Catalyst Systems: A Brief Overview

The efficacy of a palladium catalyst is intrinsically linked to its ligand. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for some substrates, the coupling of electron-deficient pyrimidines, especially with challenging partners like aryl chlorides or hindered amines, often requires more advanced systems.[1]

The development of bulky, electron-rich phosphine ligands, pioneered by researchers like Stephen Buchwald, has revolutionized the field.[2] Ligands such as XPhos, SPhos, and RuPhos promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields, shorter reaction times, and broader substrate scope, particularly for unreactive coupling partners.[2][3]

Data Presentation: Catalyst Performance in Pyrimidine Coupling

The following tables summarize the performance of various palladium-based catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving pyrimidine substrates. The data is compiled from different studies, and direct comparison should be considered with caution due to variations in reaction conditions.

Table 1: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling of Halopyrimidines
EntryHalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane1002485[4]
22-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1001>95[1]
32,4-DichloropyrimidinePhenylboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃1,4-Dioxane/H₂O1000.25 (MW)70
45-Bromopyrimidine3-Furanylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃K₃PO₄Dioxane251295[1]
52,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O1000.25 (MW)81

MW = Microwave Irradiation

Table 2: Palladium-Catalyzed Buchwald-Hartwig C-N Coupling of Halopyrimidines
EntryHalopyrimidineAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrimidineAnilinePd(OAc)₂ (2)XPhosKOt-BuToluene1000.17Good to Excellent[2]
22-ChloropyrimidineMorpholinePd₂(dba)₃ (2.5)RuPhosLiHMDSTHF651683[5]
32-Chloropyrimidine4-MethylanilinePd(OAc)₂ (2)SPhosCs₂CO₃THF6518High[2]
44,6-DichloropyrimidineAnilinePd(PPh₃)₄ (5)PPh₃Cs₂CO₃Toluene11024Moderate
52-BromopyrimidineBenzylaminePd₂(dba)₃ (1.5)BrettPhosNaOt-BuToluene801678

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a procedure for the efficient, regioselective C4-arylation of 2,4-dichloropyrimidines.

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol, 149 mg)

  • Arylboronic acid (1.0 mmol)

  • Pd(PPh₃)₄ (0.005 mmol, 5.8 mg, 0.5 mol%)

  • K₂CO₃ (3.0 mmol, 415 mg)

  • 1,4-Dioxane/Water (6:1 mixture, 7 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture (7 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes with stirring. The microwave power should be set to maintain the target temperature.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-substituted pyrimidine.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine

This protocol provides a general procedure for the C-N coupling of a 2-chloropyrimidine derivative with a primary or secondary amine.[2][6]

Materials:

  • 2-Chloropyrimidine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 23 mg, 2.5 mol%) or Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos) (0.05 - 0.07 mmol)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 135 mg or LiHMDS, 1.4 mmol)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or THF, 5 mL)

  • Schlenk tube or oven-dried vial with a magnetic stir bar

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the palladium precursor, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, deoxygenated solvent (5 mL) via syringe.

  • Stir the mixture for a few minutes to allow for the formation of the active catalyst.

  • Add the 2-chloropyrimidine derivative, followed by the amine, via syringe.

  • Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Mechanisms and Workflows

Catalytic Cycles

The following diagrams illustrate the fundamental mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd_complex R-Pd(II)L-X pd0->pd_complex Oxidative Addition transmetal_complex R-Pd(II)L-R' pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R-R' reagents1 R-X (Pyrimidine-Halide) reagents2 R'-B(OR)₂ (Boronic Acid) base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)L-X pd0->pd_complex Oxidative Addition amido_complex Ar-Pd(II)L-NR'R'' pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' reagents1 Ar-X (Pyrimidine-Halide) reagents2 HNR'R'' (Amine) base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[7]

Experimental and Logical Workflow

The general workflow for setting up a palladium-catalyzed coupling reaction and the key considerations for catalyst selection are outlined below.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up prep_vessel 1. Oven-dry reaction vessel (Schlenk tube or vial) add_solids 2. Add solids under inert gas: - Pyrimidine Substrate - Coupling Partner - Pd Catalyst & Ligand - Base prep_vessel->add_solids purge 3. Evacuate & backfill with inert gas (3x) add_solids->purge add_liquids 4. Add degassed solvent & liquid reagents purge->add_liquids heat 5. Heat to temperature & monitor progress (TLC/LCMS) add_liquids->heat cool 6. Cool to room temperature heat->cool workup 7. Quench & perform aqueous work-up cool->workup purify 8. Dry, concentrate & purify (Chromatography) workup->purify

Caption: A standard experimental workflow for palladium-catalyzed coupling.

Catalyst_Selection cluster_inputs center_node Optimal Catalyst System substrate Pyrimidine Substrate (Cl, Br, I, OTf) substrate->center_node partner Coupling Partner (Boronic Acid, Amine) partner->center_node ligand Ligand Choice (Bulky, Electron-rich) ligand->center_node precursor Palladium Precursor (Pd(OAc)₂, Pd₂(dba)₃, etc.) precursor->center_node conditions Reaction Conditions (Base, Solvent, Temp.) conditions->center_node

Caption: Key factors influencing the choice of a palladium catalyst system.

References

Safety Operating Guide

Proper Disposal of 2-(Pyrimidin-5-yl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal regulations for hazardous waste disposal. This document provides supplementary guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-(Pyrimidin-5-yl)benzaldehyde.

Hazard Identification and Classification

Proper disposal begins with a thorough understanding of the chemical's hazards. This compound is classified with the following hazards:

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]
Combustible Solid-While not assigned a specific GHS code in the provided data, it is classified as a combustible solid.[1]

Due to these hazards, this compound must be treated as hazardous waste.[3] Discharge into the environment, including drains and waterways, must be strictly avoided.[4][5][6][7][8][9][10]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risks.[11]

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2]

  • Hand Protection: Wear chemically resistant gloves.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[2]

Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliance.[3][12][13]

  • Waste Container: Use a designated, compatible, and properly sealed hazardous waste container.[3][13] The container must be in good condition, free of leaks or cracks.[3]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[3][12][13] Do not use abbreviations or chemical formulas.[3]

  • Incompatible Materials: Store waste this compound away from incompatible materials, such as strong oxidizing agents, strong reducing agents, and strong bases.[4]

  • Storage Location: Store the waste in a designated, well-ventilated, and secure area, away from sources of ignition.[6][12]

Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[7][12]

Step 1: Waste Collection

  • Carefully transfer the waste chemical into the designated hazardous waste container.

  • Avoid generating dust.

  • Ensure the container is securely closed after the transfer.[3]

Step 2: Decontamination of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[3]

  • After triple-rinsing, the container can typically be disposed of as regular waste, but always check with your institution's environmental health and safety (EHS) office for specific guidance.[3][14]

Step 3: Arranging for Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[12]

  • Provide them with the complete chemical name and hazard information.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area and remove all sources of ignition.[10]

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4][7][10]

  • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[10]

  • Do not flush spills into the sewer system.[10]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Workflow for the Disposal of this compound cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal start Identify Waste Chemical (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Prepare Labeled Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer decontaminate Triple-Rinse Empty Containers transfer->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate store Store Waste in a Secure, Designated Area collect_rinsate->store contact Contact Professional Waste Disposal Service store->contact end Dispose via Licensed Facility contact->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(Pyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-(Pyrimidin-5-yl)benzaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this compound.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 640769-71-7[1]

  • Molecular Formula: C₁₁H₈N₂O[1]

  • Molecular Weight: 184.19 g/mol [1]

Hazard Summary

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Signal Word: Warning[2][3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control.

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Chemical splash goggles or safety glasses. A face shield is recommended if there is a splash hazard.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin exposure.Gloves should be inspected before use and removed carefully to avoid skin contamination.[2][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment shows it is appropriate.Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[2]

Operational and Disposal Plan: Step-by-Step Guidance

This section provides a procedural workflow for the safe handling, use, and disposal of this compound.

Preparation and Handling:

  • Ventilation: Always handle the powder and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne levels.[5]

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.[5]

  • Handling: Avoid direct contact with skin and eyes.[2] Prevent the formation of dust when handling the solid form. Do not eat, drink, or smoke in the handling area.[2][5]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[2][4]

Storage:

  • Store in a tightly closed, properly labeled container.[2]

  • Keep the container in a cool, dry, and well-ventilated place.[2][6]

  • Store under nitrogen.[1][2] The recommended storage temperature is -20°C.[3]

  • Keep away from sources of ignition.[2]

Spill Containment and Cleanup:

  • Evacuation: In case of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[5]

  • Cleanup: Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[2] Avoid generating dust.

Waste Disposal Plan:

  • Dispose of this material and its container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[2]

  • Contaminated materials such as gloves and wipes should be disposed of as hazardous chemical waste.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][6]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before re-use.[2][6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6]

Experimental Workflow

experimental_workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal prep_1 Review Safety Data Sheet (SDS) prep_2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_1->prep_2 prep_3 Work in a Certified Chemical Fume Hood prep_2->prep_3 handle_1 Weigh Solid Compound prep_3->handle_1 Proceed to Handling handle_2 Prepare Solution handle_1->handle_2 handle_3 Perform Experiment handle_2->handle_3 clean_1 Decontaminate Glassware and Work Surfaces handle_3->clean_1 Experiment Complete clean_2 Segregate and Label Hazardous Waste clean_1->clean_2 clean_3 Dispose of Waste (Following Institutional Guidelines) clean_2->clean_3 clean_4 Remove PPE and Wash Hands Thoroughly clean_3->clean_4

Caption: A flowchart outlining the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.